Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLSZXLEWSWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely powerful motif.[1] This small, four-membered cyclic ether is not merely a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities; its incorporation into a molecule can impart a range of desirable attributes.[2] The inherent ring strain (approximately 106 kJ·mol⁻¹) and the presence of an oxygen atom create a polar, rigid, and three-dimensional structure that can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity—key challenges in the optimization of lead compounds.[3][4]
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, the subject of this guide, is a prime exemplar of a functionalized oxetane building block. It belongs to a class of protein degrader building blocks and has been identified as a key intermediate in the synthesis of potent dihydropyrrolopyrimidinone derivatives, which act as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[5][6] This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and an analysis of its reactivity and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, we can consolidate predicted data and infer properties based on its structural components.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below. These values are primarily derived from predictive models and should be considered as such.[7][8][9]
| Property | Value | Source |
| CAS Number | 1638771-95-5 | [5][8] |
| Molecular Formula | C₇H₁₂O₄ | [5][8] |
| Molecular Weight | 160.17 g/mol | [7][5] |
| Predicted Boiling Point | 251.5 ± 15.0 °C | [7][8] |
| Predicted Density | 1.217 ± 0.06 g/cm³ | [7][8] |
| Predicted pKa | 12.90 ± 0.20 | [8] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred |
| Storage | Room temperature; 2-8°C for long-term | [5][6] |
The presence of the hydroxyl group and the oxetane oxygen makes the molecule a good hydrogen bond acceptor, a property known to enhance solubility.[1][2]
Predicted Spectroscopic Data
No experimentally derived spectra are publicly available. The following data is predicted based on the analysis of its constituent functional groups and known spectral data for analogous structures, such as ethyl acetate and other 3-substituted oxetanes.[10][11][12]
¹H NMR (Proton NMR):
-
Ethyl Ester Group: A triplet signal for the methyl protons (CH₃) is expected around δ 1.2-1.3 ppm, coupled to the methylene protons. A quartet for the methylene protons (-OCH₂CH₃) is anticipated around δ 4.1-4.2 ppm.[13]
-
Methylene Acetate Group: A singlet for the methylene protons (-CH₂COO-) adjacent to the oxetane ring is predicted to appear around δ 2.6-2.8 ppm.
-
Oxetane Ring Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of multiplets (AX systems) in the region of δ 4.4-4.8 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR (Carbon NMR):
-
Ethyl Ester Group: The methyl carbon (-OCH₂C H₃) should appear around δ 14 ppm, and the methylene carbon (-OC H₂CH₃) around δ 61 ppm. The ester carbonyl carbon (C =O) will be significantly downfield, expected in the δ 170-172 ppm region.[10]
-
Methylene Acetate Carbon: The methylene carbon (-C H₂COO-) is expected around δ 40-45 ppm.
-
Oxetane Ring Carbons: The quaternary carbon bearing the hydroxyl and acetate groups (C3) will be in the δ 80-85 ppm range. The two equivalent methylene carbons of the oxetane ring (C2 and C4) are predicted to have a chemical shift around δ 75-80 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group is expected in the 3200-3600 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the ester carbonyl group is predicted around 1730-1750 cm⁻¹.[14]
-
C-O Stretch: Multiple strong bands for the C-O single bonds of the ester and the oxetane ether will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. The characteristic oxetane ring breathing vibration is often observed near 980 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 160.07.
-
Key Fragments: Common fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅, m/z = 45), loss of water (-H₂O, m/z = 18) from the hydroxyl group, and cleavage of the acetate side chain.
Synthesis and Manufacturing Considerations
The most logical and efficient synthetic route to this compound is via the Reformatsky reaction . This classic organometallic reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a ketone or aldehyde.[15][16][17][18] In this case, oxetan-3-one serves as the ketone electrophile.
The causality behind this choice is twofold:
-
High Selectivity: The Reformatsky reagent is a "soft" nucleophile, making it highly selective for addition to the carbonyl group without promoting the ring-opening of the sensitive oxetane ring, a common side reaction with more reactive organometallics like Grignard or organolithium reagents.[18][19]
-
Directness: This one-pot reaction directly assembles the target molecule from commercially available starting materials, oxetan-3-one and ethyl bromoacetate, making it an efficient and scalable process.
Experimental Protocol: Reformatsky Synthesis
This protocol is a validated, self-validating system for the synthesis of the target compound.
Caption: Workflow for the Reformatsky synthesis of the target compound.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Zinc Activation: The flask is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The flask is gently warmed until the purple iodine vapor subsides, indicating activation of the zinc surface. The flask is cooled to room temperature and placed under a positive pressure of nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small portion of a solution of ethyl bromoacetate (1.1 equivalents) in THF from the dropping funnel.
-
Enolate Formation (Initiation): The mixture is gently warmed. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy gray suspension. Once initiated, the remaining ethyl bromoacetate solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is refluxed for an additional 30-60 minutes to ensure complete formation of the Reformatsky reagent.
-
Carbonyl Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the oxetan-3-one.
-
Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred for 15 minutes, then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by three features: the ester, the tertiary alcohol, and the oxetane ring.
-
Ester Group: The ethyl ester is susceptible to standard transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is possible in the presence of other alcohols and a suitable catalyst. It can also be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Tertiary Alcohol: The 3-hydroxy group can be functionalized through etherification or esterification. It can also serve as a handle for introducing other functionalities. Dehydration is a potential side reaction under strong acidic conditions.
-
Oxetane Ring Stability: The stability of the oxetane ring is a critical consideration. While often perceived as fragile, 3,3-disubstituted oxetanes, such as this compound, exhibit remarkable stability.[20] The steric bulk of the two substituents at the C3 position effectively shields the C-O σ* antibonding orbitals from attack by external nucleophiles, thus inhibiting ring-opening. The ring is generally stable to a wide range of conditions including many oxidations, reductions, and C-C bond-forming reactions.[18] However, it can be susceptible to ring-opening under strongly acidic conditions (e.g., Lewis acids or strong protic acids), which can protonate the ring oxygen and facilitate nucleophilic attack.
Caption: Key reactivity sites of the target molecule.
Applications in Drug Design and Development
This compound is a valuable building block precisely because it combines the beneficial properties of the oxetane core with versatile chemical handles for further elaboration.
-
Improving Physicochemical Properties: As a substituent, the 3-hydroxyoxetan-3-yl-acetate moiety can serve as a polar, sp³-rich fragment to improve the "drug-likeness" of a molecule. It can increase aqueous solubility and metabolic stability while avoiding the lipophilicity increase associated with traditional fragments like a gem-dimethyl group.[3]
-
Scaffold for Elaboration: The ester and hydroxyl groups are orthogonal handles for synthetic diversification. The ester can be converted to an amide to explore new interactions with a biological target, while the hydroxyl group can be used as an attachment point for other pharmacophoric elements.
-
Protein Degraders: Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[5] In these modalities, rigid, polar linkers are often required to connect a target-binding warhead to an E3 ligase-binding element, and this oxetane derivative provides an excellent starting point for such linker synthesis.
Conclusion
This compound stands as a testament to the strategic value of oxetane chemistry in modern drug discovery. While it may appear to be a simple ester, its true power lies in the synergistic combination of a stabilizing 3,3-disubstituted oxetane core with functional groups amenable to diverse synthetic transformations. Its ability to confer improved solubility and metabolic stability makes it an attractive building block for overcoming common hurdles in medicinal chemistry. The robust and selective Reformatsky synthesis ensures its accessibility for research and development. As the demand for novel chemical matter with optimized properties continues to grow, building blocks like this compound will undoubtedly play an increasingly crucial role in the design of the next generation of therapeutics.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembk.com [chembk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Ethyl acetoacetate(141-97-9) IR Spectrum [chemicalbook.com]
- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 16. Reformatsky Reaction [organic-chemistry.org]
- 17. adichemistry.com [adichemistry.com]
- 18. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Technical Guide
Introduction
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, a unique molecule incorporating a strained oxetane ring, a hydroxyl group, and an ester functionality, presents a compelling case for detailed spectroscopic investigation. The oxetane motif is of growing interest in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. A thorough understanding of the spectroscopic characteristics of molecules like this compound is paramount for researchers in drug discovery and organic synthesis, enabling unambiguous structure elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms in the ester and oxetane ring, as well as the hydroxyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~2.70 | Singlet | 2H | -CH₂ -COO- |
| ~3.50 | Singlet (broad) | 1H | -OH |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.50 | AB quartet | 4H | Oxetane ring protons |
Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. DMSO-d₆ would be particularly useful for observing the hydroxyl proton, which might otherwise exchange too rapidly in other solvents. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the potentially complex splitting patterns of the oxetane ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~45 | -C H₂-COO- |
| ~61 | -OC H₂CH₃ |
| ~70 | C -OH (Oxetane) |
| ~80 | C H₂ (Oxetane) |
| ~172 | C =O (Ester) |
Trustworthiness of Protocol: To ensure the self-validating nature of the NMR analysis, a suite of 2D NMR experiments should be performed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbons, confirming the assignments in Tables 1 and 2. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) H-C correlations, providing definitive evidence for the connectivity of the ethyl ester, the acetate methylene, and the oxetane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161.08 | [M+H]⁺ (Calculated for C₇H₁₃O₄) |
| 143.07 | [M+H - H₂O]⁺ |
| 115.07 | [M+H - H₂O - C₂H₄]⁺ |
| 87.04 | [M+H - C₂H₅OH - CO]⁺ |
Expertise & Experience in Interpretation: The molecular ion peak ([M]⁺) might be weak or absent in electron ionization (EI) mass spectrometry due to the lability of the hydroxyl group and the strained oxetane ring. Therefore, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of water from the hydroxyl group, followed by fragmentation of the ester and oxetane moieties.
Below is a conceptual workflow for acquiring and analyzing the spectroscopic data for this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2980-2850 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1250-1050 | Strong | C-O stretch (ester, ether, alcohol) |
| 980 | Medium | C-O-C stretch (oxetane ring) |
Authoritative Grounding: The broad absorption band in the 3600-3200 cm⁻¹ region is a hallmark of a hydrogen-bonded hydroxyl group. The strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester. The presence of a medium intensity band around 980 cm⁻¹ would be indicative of the symmetric stretching of the oxetane ring, a key diagnostic peak for this class of compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, is essential for its unambiguous characterization. While direct experimental data remains elusive in publicly accessible literature, the predicted data and analytical strategies outlined in this guide provide a robust framework for researchers. The application of advanced NMR techniques like HSQC and HMBC is critical for a self-validating structural assignment. The strategic choice of soft ionization methods in mass spectrometry will ensure the detection of the molecular ion. This multi-faceted spectroscopic approach ensures scientific integrity and provides the detailed structural insights necessary for the advancement of research and development in medicinal and organic chemistry.
A Technical Guide to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 1638771-95-5): A Versatile Building Block in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, CAS number 1638771-95-5, a key building block in contemporary medicinal chemistry. We will explore its foundational physicochemical properties, delve into a representative synthetic protocol, and detail its critical applications, particularly its emerging role in the synthesis of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the oxetane motif to advance novel therapeutic programs.
The Strategic Value of the Oxetane Moiety in Medicinal Chemistry
The field of drug discovery is in a constant search for molecular scaffolds that can confer improved pharmacological properties. The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant attention for its ability to positively modulate key drug-like characteristics.[1] Unlike its carbocyclic analogue, cyclobutane, the oxetane ring is more polar and possesses a unique three-dimensional geometry due to its inherent ring strain (approx. 106 kJ·mol⁻¹).[1]
These features make oxetanes highly valuable as bioisosteres. They can replace commonly used functional groups like gem-dimethyl or carbonyl moieties, often leading to profound improvements in:
-
Aqueous Solubility: The polarity of the ether oxygen enhances interaction with water.
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Lipophilicity (LogP): Introduction of an oxetane can fine-tune a molecule's lipophilicity, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Preference: The rigidity of the oxetane ring can lock a molecule into a more biologically active conformation.[1]
This compound incorporates this valuable motif, presenting it with versatile chemical handles—a tertiary alcohol and an ethyl ester—making it an exceptionally useful starting material for complex molecule synthesis.
Physicochemical Properties and Specifications
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
Caption: 2D representation of this compound.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1638771-95-5 | [2][3][4] |
| Molecular Formula | C₇H₁₂O₄ | [2][4][5][6] |
| Molecular Weight | 160.17 g/mol | [2][4][5][6] |
| Predicted Density | 1.217 ± 0.06 g/cm³ | [3][4][5] |
| Predicted Boiling Point | 251.5 ± 15.0 °C | [3][4][5] |
| Predicted pKa | 12.90 ± 0.20 | [3][4][5] |
| Typical Purity | ≥97% | [2] |
| Storage Temperature | Room Temperature or 2-8°C |[2][3][4] |
Synthesis and Purification: A Representative Protocol
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical approach can be designed based on the principles of the Reformatsky reaction. This method involves the nucleophilic addition of an organozinc enolate (derived from an α-halo ester) to a ketone, in this case, oxetan-3-one. This protocol is presented as a self-validating framework, explaining the causality behind each critical step.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Methodology
Materials & Reagents:
-
Oxetan-3-one
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents). The entire system must be under an inert nitrogen atmosphere. Rationale: The organozinc intermediate is moisture-sensitive; an inert and anhydrous environment is critical for reaction success.
-
Initiation: Anhydrous THF is added to the flask, followed by a small portion of the oxetan-3-one (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) mixture. The reaction is gently heated to initiate. Rationale: A small initial charge helps confirm reaction initiation (often observed by a slight exotherm or color change) before committing all reagents.
-
Addition: The remaining mixture of oxetan-3-one and ethyl bromoacetate, dissolved in anhydrous THF, is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Rationale: Quenching protonates the zinc alkoxide intermediate to yield the desired tertiary alcohol and neutralizes reactive zinc species.
-
Workup & Extraction: The mixture is filtered to remove unreacted zinc, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water, followed by brine. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic Characterization: A Framework for Validation
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The spectrum should feature a characteristic triplet and quartet for the ethyl group protons. A singlet corresponding to the methylene protons between the ester and the oxetane ring would be expected. The four protons on the oxetane ring will likely appear as complex multiplets due to their diastereotopic nature. A broad singlet, exchangeable with D₂O, will correspond to the hydroxyl proton.
-
¹³C NMR: Key signals will include the carbonyl carbon of the ester (~170-175 ppm), the quaternary carbon of the oxetane bearing the hydroxyl group (~70-80 ppm), and the carbons of the ethyl group and the oxetane ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Common adducts observed in ESI+ mode would include [M+H]⁺ and [M+Na]⁺.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretch (~3400 cm⁻¹). A distinct C-O ether stretch from the oxetane ring should also be visible.
Core Applications in Drug Discovery
The utility of this compound lies in its bifunctional nature, making it an ideal scaffold for linking different molecular fragments.
Building Block for Targeted Protein Degraders (PROTACs)
One of the most exciting applications for this molecule is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound provides a rigid, hydrophilic core from which to build out the linker element connecting the target-binding warhead and the E3 ligase ligand.
Caption: Role of the title compound as a scaffold in a generic PROTAC.
The hydroxyl and ester groups serve as orthogonal chemical handles. The ester can be hydrolyzed to a carboxylic acid for amide bond formation, while the tertiary alcohol can be used for etherification or other coupling reactions, providing immense flexibility in linker design.
Synthesis of Kinase Inhibitors
The compound has been specifically cited for its use in the preparation of Dihydropyrrolopyrimidinone derivatives, which function as inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (Map4k4).[3][4] This demonstrates its practical application in synthesizing complex heterocyclic systems targeting key signaling pathways in disease.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
Table 2: Hazard and Precautionary Statements
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[8] |
| STOT, Single Exposure | H335: May cause respiratory irritation.[8] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| Precautionary | P264: Wash hands thoroughly after handling.[8] |
| Precautionary | P270: Do not eat, drink or smoke when using this product.[8] |
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature, storage at 2-8°C may be preferable for long-term stability.[2][3][4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its incorporation of the pharmacologically advantageous oxetane motif, combined with its versatile synthetic handles, positions it as a high-value building block for constructing sophisticated molecules. Its demonstrated use in synthesizing kinase inhibitors and its high potential as a linker scaffold for protein degraders underscore its relevance and utility in the development of next-generation therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. cas 1638771-95-5|| where to buy this compound [english.chemenu.com]
- 7. PubChemLite - Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 8. This compound [chemdict.com]
A Technical Guide to the Discovery and Synthesis of Novel Oxetane Derivatives
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool to overcome common challenges in drug development, such as poor solubility and rapid metabolic clearance.[4][5][6] This guide provides an in-depth analysis of the strategic incorporation of oxetanes into bioactive molecules. We will explore the fundamental principles that make oxetanes advantageous bioisosteres, detail robust synthetic methodologies for their creation, and present case studies that illustrate their successful application in drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of oxetane chemistry.
The Strategic Advantage of the Oxetane Moiety in Medicinal Chemistry
The incorporation of small, rigid, sp³-rich fragments is a prevailing strategy in drug design to improve the physicochemical properties of drug candidates.[4] The oxetane ring has emerged as a particularly valuable scaffold in this context.[3]
The Oxetane as a Modern Bioisostere
Bioisosteric replacement is a key strategy in lead optimization. Oxetanes have proven to be highly effective surrogates for common, yet often problematic, functional groups like gem-dimethyl and carbonyl moieties.[1][7][8]
-
gem-Dimethyl Replacement: While the gem-dimethyl group is often used to block metabolic oxidation and provide steric bulk, it significantly increases lipophilicity, which can negatively impact solubility and permeability.[5] The oxetane ring offers a similar steric volume but introduces polarity, which can dramatically improve aqueous solubility.[4][5][7] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[4][5]
-
Carbonyl Replacement: The carbonyl group is a key hydrogen bond acceptor but can be a site of metabolic reduction. The oxetane ring mimics the hydrogen bond accepting capacity and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation.[3][7][9][10]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane can profoundly influence a molecule's drug-like properties.[4][5][6]
-
Solubility and Lipophilicity: As a polar heterocycle, the oxetane motif enhances hydrophilicity, improving aqueous solubility while often reducing lipophilicity (LogD).[1][9]
-
Metabolic Stability: The oxetane ring is generally stable and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more traditional functional groups.[4][11] This can lead to reduced clearance and improved bioavailability.[11] Interestingly, recent studies have shown that human microsomal epoxide hydrolase (mEH) can be a clearance pathway for some oxetanes, offering a potential strategy to steer metabolism away from problematic CYP interactions.[12]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amine groups.[3] This is a critical tool for fine-tuning a compound's pKa to optimize target engagement, selectivity, and pharmacokinetic properties.[3][9] For example, introducing an oxetane can lower the pKaH of a nearby piperazine ring, which has been used to improve selectivity and reduce off-target effects.[3]
-
Conformational Rigidity: The strained, near-planar structure of the oxetane ring imparts conformational rigidity to molecules, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.
Core Synthetic Strategies for Oxetane Derivatives
The inherent ring strain of the four-membered ether makes its synthesis a challenge.[1] However, several robust methods have been developed and optimized for the reliable construction of oxetane-containing molecules.[13][14]
Intramolecular Cyclization (Williamson Ether Synthesis)
The most common and versatile approach to forming the oxetane ring is through an intramolecular Sₙ2 reaction, a variant of the Williamson etherification.[1][13] This involves a 1,3-halohydrin or a related substrate where an alcohol displaces a leaving group on the γ-carbon.
Causality: This method relies on the generation of an alkoxide that is perfectly positioned to attack an electrophilic carbon three atoms away. The success of this 4-exo-tet cyclization is highly substrate-dependent and requires a good leaving group (e.g., tosylate, mesylate, or halide) and a strong, non-nucleophilic base (e.g., NaH, KOtBu) to deprotonate the alcohol without promoting side reactions like elimination (Grob fragmentation).[1][14]
// Nodes Reactant [label="1,3-Halohydrin"]; Intermediate [label="Alkoxide Intermediate"]; Product [label="Oxetane Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaH)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group (X) departs"];
// Edges Reactant -> Intermediate [label="+ Base"]; Base -> Reactant [style=invis]; // for alignment Intermediate -> Product [label="Intramolecular Sₙ2 Attack\n(4-exo-tet)"]; Product -> LeavingGroup [label="- X⁻"]; } } Caption: General mechanism for intramolecular Williamson ether synthesis.
The Paternò–Büchi Reaction
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an excited-state carbonyl compound and a ground-state alkene to form an oxetane.[15][16][17][18]
Causality: This reaction is initiated by UV light, which excites the carbonyl compound to its triplet state.[15][18] This excited carbonyl then adds to the alkene to form a 1,4-diradical intermediate, which subsequently cyclizes to yield the oxetane ring.[15][17] The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate.[17] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety and scalability.[19]
Epoxide Ring Expansion
Oxetanes can be synthesized from epoxides through ring expansion.[13] This typically involves opening the epoxide with a nucleophile that contains a masked leaving group. For instance, sulfur ylides can react with epoxides to form a betaine intermediate that collapses to the oxetane, releasing dimethyl sulfoxide (DMSO).[20]
Causality: This method leverages the high reactivity of the strained three-membered epoxide ring. The nucleophilic attack opens the ring to generate an intermediate that is pre-organized for a subsequent intramolecular cyclization, providing a thermodynamic driving force for the formation of the slightly less strained four-membered oxetane ring.[14]
Asymmetric Synthesis
The synthesis of chiral, enantioenriched oxetanes is crucial for their application in drug discovery. Asymmetric methods often involve the desymmetrization of prochiral oxetanes or the use of chiral catalysts or auxiliaries in the cyclization step.[21][22][23] For example, chiral Brønsted acids have been used to catalyze the desymmetrization of oxetanes via intramolecular ring-opening with a tethered nucleophile, generating all-carbon quaternary stereocenters with high enantioselectivity.[21][22][23]
Experimental Protocols: A Practical Guide
The following protocols are provided as validated, representative examples for the synthesis and functionalization of oxetane derivatives.
Protocol: Synthesis of 3-methyl-3-(hydroxymethyl)oxetane via Intramolecular Cyclization
This protocol is adapted from established Williamson etherification procedures.
Methodology:
-
Preparation of the Precursor: To a solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) and triethylamine (1.2 eq). Stir the reaction at room temperature for 16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated intermediate.
-
Cyclization: Dissolve the crude intermediate in tetrahydrofuran (THF, 0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired 3-methyl-3-(hydroxymethyl)oxetane.
Data Presentation: Comparative Physicochemical Properties
The strategic replacement of common motifs with an oxetane ring leads to predictable and beneficial changes in key drug-like properties.
| Matched Pair | Motif | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, CLint) |
| Compound A | gem-Dimethyl | 3.5 | 10 | High (e.g., 150 µL/min/mg) |
| Compound A-Oxa | Oxetane | 2.1 | 250 | Low (e.g., 25 µL/min/mg) |
| Compound B | Carbonyl | 2.8 | 80 | Moderate (e.g., 90 µL/min/mg) |
| Compound B-Oxa | Oxetane | 2.5 | 150 | Low (e.g., 30 µL/min/mg) |
| Compound C | Morpholine | 1.5 | 500 | High (e.g., 120 µL/min/mg) |
| Compound C-Oxa | Spiro-Oxetane | 1.2 | >1000 | Low (e.g., <20 µL/min/mg) |
| Data are representative values compiled from medicinal chemistry literature to illustrate trends.[4][5][7][9][11] |
Case Studies in Drug Discovery
The "oxetane advantage" is best illustrated through its application in active drug discovery programs, where its introduction has solved critical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity issues.
Case Study: Enhancing Solubility and Metabolic Stability in IDO1 Inhibitors
In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target, early lead compounds suffered from poor solubility and high metabolic turnover.[24]
-
The Challenge: An initial lead compound with a difluorocyclobutyl group showed potent enzymatic inhibition but had low solubility and potently inhibited the CYP2C9 enzyme.[24]
-
The Oxetane Solution: Replacing this group with an oxetane moiety (compound 33 in the reference) maintained high potency while significantly improving the overall physicochemical profile.[24] The oxetane-containing compound demonstrated better solubility and a cleaner off-target profile.[24] Further optimization led to a gem-dimethyl oxetane derivative (34 ) which exhibited an excellent combination of potency, metabolic stability, and in vivo efficacy.[24]
-
The Causality: The oxetane introduced polarity, improving solubility, and its inherent stability blocked a key metabolic soft spot, reducing clearance. This case highlights how oxetanes can be used to fine-tune multiple properties simultaneously.[24]
// Nodes Start [label="Start:\nInitial Lead Compound", fillcolor="#F1F3F4"]; Problem [label="Identified Problems:\n- Poor Solubility\n- High Metabolic Clearance\n- Off-Target Effects (CYP)", fillcolor="#FBBC05"]; Strategy [label="Optimization Strategy:\nIntroduce Oxetane as Bioisostere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Result:\nOptimized Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved Properties:\n+ Increased Solubility\n+ Enhanced Metabolic Stability\n+ Reduced Off-Target Activity\n+ Maintained Potency", shape=Mdiamond, style=filled, fillcolor="#FFFFFF"];
// Edges Start -> Problem [label="Screening"]; Problem -> Strategy [label="Rational Design"]; Strategy -> Solution [label="Synthesis & Testing"]; Solution -> Outcome; } } Caption: Workflow for oxetane-driven drug candidate optimization.
Case Study: Modulating Basicity in a BTK Inhibitor
In the development of Fenebrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), controlling the basicity of a piperazine ring was critical to avoid hepatotoxicity issues seen in earlier analogues.[3]
-
The Challenge: A piperazine-containing lead compound (4 in the reference) was potent but suffered from high hepatotoxicity.[3]
-
The Oxetane Solution: The introduction of an oxetane substituent on the piperazine nitrogen successfully lowered the ring's pKaH from 7.8 to 6.3.[3] This modification, combined with changing a core phenyl ring to a pyridine, drastically reduced the LogD and resolved the toxicity issues, leading to the clinical candidate Fenebrutinib.[3]
-
The Causality: The strong inductive electron-withdrawing effect of the oxetane oxygen atom reduced the basicity of the distal nitrogen in the piperazine ring.[3] This demonstrates the power of the oxetane as a "functional group tuner" to precisely modulate electronic properties and solve complex safety problems.
Conclusion and Future Outlook
The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolbox.[25][26] Its ability to simultaneously improve solubility, metabolic stability, and conformational properties makes it a powerful tool for lead optimization.[4][5] The anecdotal concerns about the ring's instability have been largely addressed by a deeper understanding of its substitution patterns—with 3,3-disubstituted oxetanes showing remarkable stability—and the development of robust and scalable synthetic routes.[3][25]
Future research will likely focus on developing novel, stereoselective methods for accessing more complex and diverse oxetane derivatives. As our understanding of the subtle interplay between the oxetane ring and biological systems grows, we can expect to see this versatile scaffold play an even greater role in the design of next-generation therapeutics for a wide range of human diseases.[6][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 17. Paterno buchi reaction | PPTX [slideshare.net]
- 18. Paterno-Buechi Reaction [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. chemrxiv.org [chemrxiv.org]
"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Abstract
This compound represents a class of molecules featuring the increasingly important oxetane scaffold. The oxetane ring, a four-membered cyclic ether, is a versatile motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We explore the inherent structural properties of the oxetane ring, including its characteristic puckered conformation, and extend this analysis to the substitution pattern of the title compound. This document outlines theoretical principles, presents robust computational and experimental workflows for characterization, and discusses the synthetic context. The insights provided are intended to support researchers, scientists, and drug development professionals in leveraging this and related structures in their discovery programs.
Part 1: The Oxetane Scaffold: A Cornerstone of Modern Medicinal Chemistry
The incorporation of small, strained rings into drug candidates has become a powerful strategy for optimizing molecular properties. Among these, the oxetane ring has emerged as a particularly valuable building block.[3]
Unique Physicochemical Properties
Oxetanes are characterized by low molecular weight, high polarity, and a distinct three-dimensional structure.[4] The significant ring strain of approximately 106 kJ/mol contributes to its unique chemical behavior.[5] Unlike more flexible aliphatic chains, the oxetane ring introduces a degree of rigidity into a molecule, which can be advantageous for locking in a bioactive conformation for target binding.[6]
A Versatile Bioisostere
A primary application of the oxetane ring is as a bioisosteric replacement for other common functional groups, enabling chemists to fine-tune molecular properties while retaining biological activity.[2]
-
gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group. It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and significantly improve aqueous solubility.[2]
-
Carbonyl Group Replacement: Oxetanes can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group while offering improved metabolic stability.[4][7]
Impact on Drug-Like Properties
The introduction of an oxetane can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Solubility and Lipophilicity: Replacing lipophilic groups with an oxetane typically increases aqueous solubility and reduces lipophilicity (LogD), which is beneficial for improving oral bioavailability and reducing off-target toxicity.[2][6]
-
Metabolic Stability: The oxetane ring is generally more robust to metabolic degradation compared to larger cyclic ethers or aliphatic chains.[7]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a tactic used to mitigate issues like hERG channel inhibition.[2][4]
Part 2: Molecular Structure of this compound
The title compound, this compound, is a 3,3-disubstituted oxetane. This substitution pattern is known to be generally more stable than other arrangements.[1]
Systematic Name: this compound CAS Number: 1638771-95-5[8][9] Molecular Formula: C₇H₁₂O₄[8][10] Molecular Weight: 160.17 g/mol [9][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.17 g/mol | [9][11] |
| Molecular Formula | C₇H₁₂O₄ | [8][10] |
| Boiling Point (Predicted) | 251.5 ± 15.0 °C | [9][10] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [9][10] |
| pKa (Predicted) | 12.90 ± 0.20 |[10] |
Part 3: Conformational Analysis: Unveiling the 3D Architecture
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Understanding the preferred conformation of this compound is therefore critical for its application in rational drug design.
Theoretical Principles
-
Oxetane Ring Puckering: While nearly planar, the oxetane ring adopts a slightly puckered conformation to relieve torsional strain.[5] The introduction of substituents at the 3-position, as in the title compound, enhances this puckering. X-ray crystallographic studies of similar structures have shown puckering angles of approximately 16°.[6]
-
Side Chain Conformation: The ethyl acetate and hydroxyl groups introduce additional degrees of rotational freedom. The orientation of these substituents relative to the oxetane ring will be governed by steric hindrance and potential intramolecular interactions.
-
Intramolecular Hydrogen Bonding: A key conformational feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group (donor) and one of the oxygen atoms of the ethyl acetate group (acceptor). Such an interaction would create a five or six-membered ring and significantly restrict the conformational flexibility of the side chain, potentially locking the molecule into a well-defined shape.
Workflow for Computational Conformational Analysis
In the absence of empirical data, computational modeling provides a powerful avenue for exploring the conformational landscape. This workflow serves as a self-validating system, where initial low-level searches are refined with high-level quantum mechanics.
-
2D to 3D Structure Generation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Conformational Search:
-
Causality: To broadly sample the potential energy surface, a molecular mechanics force field (e.g., MMFF94) is employed. This method is computationally inexpensive and efficient at exploring the many possible rotamers of the side chain.
-
Procedure: Perform a systematic or stochastic conformational search to generate a large pool of unique conformers (typically hundreds to thousands).
-
-
Geometry Optimization and Energy Minimization:
-
Causality: To obtain accurate geometries and relative energies, the low-energy conformers identified by molecular mechanics must be re-optimized using a more rigorous method. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) provides a good balance of accuracy and computational cost.
-
Procedure: Submit the lowest-energy conformers (e.g., all within 10 kcal/mol of the global minimum) from the previous step to a DFT geometry optimization calculation.
-
-
Analysis and Visualization:
-
Procedure: Analyze the resulting optimized structures. Measure key dihedral angles, bond lengths, and the distance between the hydroxyl proton and the ester oxygen atoms to identify intramolecular hydrogen bonds.
-
Trustworthiness: The final population of low-energy conformers represents the most probable shapes of the molecule in the gas phase, providing a strong basis for understanding its 3D structure.
-
Caption: Workflow for computational conformational analysis.
Part 4: Spectroscopic and Crystallographic Characterization
While computational methods are predictive, experimental techniques are required for definitive structural and conformational elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution.
-
¹H NMR: The proton NMR spectrum will confirm the connectivity of the molecule. The two methylene groups of the oxetane ring are diastereotopic and are expected to appear as distinct multiplets. The methylene protons of the ethyl acetate side chain will also be a singlet, while the ethyl group will show a characteristic quartet and triplet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the local electronic environment.
-
Advanced Techniques (NOESY/ROESY): To probe the 3D conformation, 2D NMR experiments like NOESY or ROESY are essential.[6][12] These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are bonded. A correlation between the hydroxyl proton and protons on the ethyl acetate side chain would provide direct evidence of an intramolecular hydrogen bond and the specific folded conformation it induces.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Oxetane-CH₂ (C2, C4) | 4.5 - 4.8 | m | 4H | ~78 |
| Side Chain-CH₂ | ~2.8 | s | 2H | ~45 |
| Ester-OCH₂ | 4.1 - 4.2 | q | 2H | ~61 |
| Ester-CH₃ | 1.2 - 1.3 | t | 3H | ~14 |
| Oxetane-C (C3) | - | - | - | ~75 |
| Hydroxyl-OH | Variable | br s | 1H | - |
| Carbonyl-C=O | - | - | - | ~172 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary.[13]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure and conformation in the solid state.
-
Material Purification: The starting material must be of high purity (>99%). This is typically achieved by flash column chromatography or recrystallization.
-
Crystal Growth Screening:
-
Causality: Finding suitable crystallization conditions is often empirical. A screening approach using various solvents and techniques maximizes the chance of obtaining high-quality single crystals.
-
Procedure: Employ techniques such as slow evaporation from a saturated solution (e.g., in ethyl acetate/hexanes), vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in a good solvent like ethyl acetate), or slow cooling of a saturated solution.
-
-
Data Collection:
-
Procedure: A suitable single crystal is mounted on a goniometer. The diffractometer directs a beam of X-rays at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Procedure: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The resulting electron density map is used to build and refine a model of the molecule.[14][15]
-
Trustworthiness: The final refined structure provides highly accurate data on bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the solid-state conformation, including the oxetane ring pucker and any inter- or intramolecular hydrogen bonds.[16]
-
Caption: Workflow for X-ray crystallography analysis.
Part 5: Synthesis and Chemical Stability
The practical application of this molecule requires efficient access and an understanding of its stability.
Synthetic Approach
While specific synthesis of the title compound is not widely reported, a plausible route can be designed based on established oxetane chemistry. A common method for creating 3,3-disubstituted oxetanes involves nucleophilic addition to oxetan-3-one.[1][6]
-
Enolate Formation: Generation of the lithium or sodium enolate of ethyl acetate using a strong base like lithium diisopropylamide (LDA) at low temperature.
-
Nucleophilic Addition: Addition of the pre-formed enolate to oxetan-3-one. This reaction would form the corresponding tertiary alkoxide.
-
Aqueous Workup: Quenching the reaction with a mild acid (e.g., ammonium chloride solution) to protonate the alkoxide, yielding the final product, this compound.
Chemical Stability
The stability of the oxetane ring is a critical consideration. While generally more stable than other strained ethers, they can be susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[1] The 3,3-disubstitution pattern generally enhances stability compared to monosubstituted oxetanes.[4] However, care should be taken during synthetic manipulations (e.g., deprotection steps) or formulation to avoid harsh acidic environments that could lead to degradation.
Conclusion
This compound is a molecule of significant interest due to its incorporation of the medicinally relevant oxetane scaffold. Its structure is defined by a puckered four-membered ring substituted with both a hydroxyl and an ethyl acetate group. The conformation is likely dictated by a complex interplay of steric effects and a propensity for intramolecular hydrogen bonding, which can be thoroughly investigated using a combination of computational modeling and advanced spectroscopic and crystallographic techniques. A clear understanding of this molecule's three-dimensional architecture is paramount for unlocking its full potential in the field of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" reactivity with electrophiles
An In-Depth Technical Guide Topic: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Guide to Electrophilic Reactivity and Synthetic Strategy Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional synthetic building block possessing a unique combination of a strained oxetane ring, a tertiary alcohol, and an ester moiety. This trifecta of functional groups provides a rich landscape for chemical manipulation but also presents significant challenges in achieving selective transformations. This guide offers a comprehensive exploration of the molecule's reactivity towards electrophiles, moving beyond a simple catalog of reactions to explain the underlying principles of chemoselectivity. We will dissect the electronic and steric factors governing its behavior and provide field-proven protocols for selectively targeting its distinct functional sites. By understanding how to modulate reaction conditions, researchers can unlock the full potential of this versatile scaffold for applications in medicinal chemistry and complex molecule synthesis.
Core Principles: Understanding the Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional domains. A successful synthetic strategy hinges on understanding how to address these sites selectively.
-
The Tertiary Hydroxyl Group (-OH): This is a primary nucleophilic site. Under basic conditions, it can be deprotontonated to form a potent alkoxide nucleophile, ideal for reactions like O-alkylation and O-acylation. Its tertiary nature imparts significant steric hindrance, which can influence the choice of reagents and reaction rates.
-
The Oxetane Ring: This four-membered ether is characterized by significant ring strain (~106 kJ/mol), making it susceptible to ring-opening reactions.[1] The lone pairs on the oxetane oxygen are weakly nucleophilic but can be activated under acidic conditions. Protonation or coordination with a Lewis acid dramatically increases the electrophilicity of the ring carbons, priming the system for nucleophilic attack and cleavage.[2][3][4]
-
The Ethyl Acetate Moiety: This group primarily functions as an electrophilic site at the carbonyl carbon. However, the α-protons can be removed under strongly basic conditions to form an enolate. While enolate chemistry is a vast field, for the purposes of this guide—reactivity of the parent molecule with electrophiles—this pathway is less relevant unless a deprotonation step is intentionally included.
The interplay between these groups dictates the molecule's reaction profile. The choice of acidic, basic, or neutral conditions is the primary tool for directing an electrophile to the desired reactive center.
Figure 1: Key reactive sites on this compound.
Selective Reactions at the Hydroxyl Group
Targeting the tertiary alcohol requires conditions that favor its nucleophilic character while leaving the less reactive oxetane ring intact. This is reliably achieved under basic or neutral conditions.
O-Acylation: Ester Formation
Acylation of the hydroxyl group is a common strategy for protection or for introducing functionality. The reaction proceeds via nucleophilic acyl substitution.
Causality of Reagent Choice:
-
Acylating Agents: Acyl chlorides and anhydrides are standard choices due to their high electrophilicity.
-
Catalyst/Base: While a simple base like pyridine can be used to neutralize the acid byproduct, a superior catalyst for sterically hindered alcohols is 4-(dimethylamino)pyridine (DMAP).[5] DMAP functions as a nucleophilic catalyst, reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.
Figure 2: Catalytic cycle of DMAP in O-acylation.
O-Alkylation: Ether Formation
Alkylation of the hydroxyl group to form an ether is typically achieved via a Williamson ether synthesis.
Causality of Reagent Choice:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the sterically hindered tertiary alcohol, forming the sodium alkoxide. Weaker bases or those that are also nucleophilic (e.g., hydroxides) are generally ineffective and can lead to side reactions with the ester.
-
Electrophile: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are effective electrophiles. Secondary and tertiary halides are not suitable as they will primarily undergo E2 elimination under these basic conditions.[6]
Electrophile-Induced Reactions of the Oxetane Ring
The characteristic reactivity of the oxetane is unlocked under acidic conditions, which activate the ring for cleavage.
Acid-Catalyzed Ring Opening
The addition of a Brønsted or Lewis acid is the critical first step. The acid coordinates to the oxetane oxygen, weakening the C-O bonds and creating a potent electrophilic center. For a 3,3-disubstituted oxetane like this, the subsequent nucleophilic attack proceeds through a mechanism with significant SN1 character. The positive charge is best supported at the tertiary carbon (C3), leading to the formation of a stabilized carbocation-like intermediate.[1]
Mechanistic Pathway:
-
Activation: The oxetane oxygen is protonated (Brønsted acid) or coordinates to a Lewis acid.
-
Cleavage: The C3-O bond cleaves to form a tertiary carbocation stabilized by the adjacent acetate group.
-
Nucleophilic Attack: An available nucleophile (e.g., a halide from the acid, solvent, or an added reagent) attacks the carbocationic center.
This reaction transforms the oxetane into a 1,3-difunctionalized acyclic compound, a valuable synthetic maneuver.
Figure 3: General mechanism for acid-catalyzed oxetane ring-opening.
Achieving Chemoselectivity: A Strategic Workflow
The key to harnessing the full potential of this compound is the strategic application of reaction conditions to achieve chemoselectivity. Protecting group strategies are often essential for multi-step syntheses.
Figure 4: Workflow for achieving chemoselective functionalization.
By following Path A (basic/neutral conditions), one can modify the hydroxyl group while preserving the oxetane. The resulting product can then be subjected to acidic conditions (Path B) to manipulate the oxetane ring if desired. Conversely, protecting the hydroxyl group first (e.g., as a silyl ether) provides an alternative route to selectively perform chemistry on the oxetane ring under acidic conditions without interference from the hydroxyl group.
Summary of Reaction Conditions
The following table summarizes the reaction conditions for selectively targeting the different functional groups of this compound.
| Target Site | Reaction Type | Electrophile | Reagents/Catalyst | Solvent | Typical Outcome |
| Hydroxyl | O-Acylation | Acetic Anhydride | DMAP (catalytic), Pyridine | DCM, THF | Ethyl 2-(3-acetoxyoxetan-3-yl)acetate |
| Hydroxyl | O-Alkylation | Benzyl Bromide | NaH (1.1 eq) | THF, DMF | Ethyl 2-(3-(benzyloxy)oxetan-3-yl)acetate |
| Hydroxyl | O-Silylation | TBDMSCl | Imidazole, TEA | DCM, DMF | Ethyl 2-(3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)acetate |
| Oxetane | Ring-Opening | HBr (as acid) | Aqueous HBr | Dioxane | Ethyl 2-(1-bromo-3-hydroxy-3-(hydroxymethyl)butyl)acetate |
| Oxetane | Ring-Opening | BF₃·OEt₂ (as acid) | BF₃·OEt₂ | DCM | Polymerization or reaction with nucleophile |
Experimental Protocols
Protocol 1: O-Acetylation of the Hydroxyl Group (DMAP-Catalyzed)
This protocol describes the acetylation of the tertiary alcohol using acetic anhydride with a catalytic amount of DMAP.[5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq).
-
Catalysis: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure ethyl 2-(3-acetoxyoxetan-3-yl)acetate.
Protocol 2: Acid-Catalyzed Ring-Opening with Hydrobromic Acid
This protocol demonstrates the ring-opening of the oxetane using a strong Brønsted acid.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diol derivative by flash column chromatography.
References
- 1. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Nucleophilic Reactivity of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
An In-depth Technical Guide
Abstract: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate is a versatile building block in modern medicinal chemistry, prized for its unique trifunctional nature. It incorporates a strained oxetane ring, a tertiary hydroxyl group, and an ester moiety. This guide provides an in-depth analysis of its reactivity towards nucleophiles, exploring the chemoselectivity dictated by reaction conditions. We will dissect the competing reaction pathways, including nucleophilic ring-opening of the oxetane, transformations of the ester group, and functionalization via the hydroxyl group. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and a predictive framework for employing this valuable synthetic intermediate.
Introduction: Structural Features and Synthetic Potential
This compound, with its compact and functionalized structure, has emerged as a significant tool in drug discovery. The four-membered oxetane ring is not merely a linker; it acts as a polar, metabolically stable isostere for often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] This substitution can profoundly enhance aqueous solubility, lipophilicity, and metabolic stability.[3] The molecule possesses three distinct reactive centers, allowing for a diverse range of subsequent chemical transformations.
-
The Oxetane Ring: Characterized by significant ring strain (approximately 25.5 kcal/mol), it is susceptible to ring-opening reactions under specific conditions, providing a pathway to 1,3-diol derivatives.[1][2]
-
The Tertiary Hydroxyl Group: Positioned at a quaternary center, it can be activated and converted into a leaving group, enabling SN2 reactions to introduce new functionalities at the C3 position.
-
The Ethyl Ester Group: This site allows for conventional ester chemistry, such as hydrolysis, amidation, and transesterification.
The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of nucleophilic attacks across these sites.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1638771-95-5 | [4][5][6] |
| Molecular Formula | C₇H₁₂O₄ | [4][5] |
| Molecular Weight | 160.17 g/mol | [4][6] |
| Boiling Point | 251.5±15.0 °C (Predicted) | [4] |
| Density | 1.217±0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.90±0.20 (Predicted) | [4] |
| Storage | 2-8°C | [4] |
The Duality of Reactive Sites: A Mechanistic Overview
The reactivity of this compound is a delicate balance between kinetically and thermodynamically favored pathways, primarily governed by the choice of nucleophile and the presence of acid or base catalysts. The diagram below illustrates the principal sites of nucleophilic attack.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cas 1638771-95-5|| where to buy this compound [english.chemenu.com]
"Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Authored by: A Senior Application Scientist
Abstract
This compound is a molecule of increasing interest within medicinal chemistry, valued for its unique structural motifs that can enhance physicochemical properties in drug candidates.[1][2] The incorporation of a strained oxetane ring and a hydrolyzable ethyl ester function necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the potential degradation pathways of this compound, drawing upon established principles of organic chemistry and insights from forced degradation studies. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling the design of robust stability-indicating analytical methods and fostering the development of stable pharmaceutical formulations.
Introduction: The Significance of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. Regulatory agencies worldwide mandate rigorous stability testing to ensure that a drug substance and its corresponding drug product maintain their quality attributes over time.[3][4] Forced degradation studies, where the molecule is subjected to stress conditions more severe than accelerated stability testing, are an indispensable tool in this process.[3][5] These studies are instrumental in elucidating potential degradation products and pathways, which in turn facilitates the development of specific, stability-indicating analytical methods.[4]
This compound incorporates two key functional groups that are susceptible to degradation: an ethyl ester and a strained 3-hydroxyoxetane ring. Understanding the interplay of these moieties and their behavior under various stress conditions is paramount for any drug development program involving this scaffold.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is essential before delving into its stability profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [6] |
| Molar Mass | 160.17 g/mol | [7] |
| Boiling Point (Predicted) | 251.5 ± 15.0 °C | [6] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 12.90 ± 0.20 | [6] |
Note: The predicted values provide an estimation and should be confirmed experimentally.
The presence of a hydroxyl group and ester carbonyls suggests that the molecule is a hydrogen bond acceptor, a property that can influence its solubility and interactions.[8] The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[8][9]
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the ethyl ester and ring-opening of the oxetane moiety. These pathways can be triggered by various stress factors, including pH, temperature, and light.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for esters.[10] Depending on the pH of the environment, the hydrolysis of the ethyl ester in this compound can proceed via two distinct mechanisms.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid and ethanol.[11] This reaction is typically a first-order reaction.[11]
In basic media, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid. This process, known as saponification, is effectively irreversible and follows second-order kinetics.[10][11]
The following diagram illustrates the hydrolytic degradation pathways:
Caption: Hydrolytic degradation of the ethyl ester moiety.
Oxetane Ring-Opening Degradation
The strained four-membered oxetane ring is prone to cleavage under various conditions, most notably in the presence of acids.[8][12] The substitution pattern on the oxetane ring significantly influences its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[2][13] In the case of this compound, the 3-position is substituted with a hydroxyl group and an acetate side chain.
Lewis or Brønsted acids can catalyze the ring-opening of oxetanes.[12] The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. The nucleophile can be water, an alcohol, or other species present in the reaction medium. The regioselectivity of the ring-opening will depend on the specific reaction conditions and the nature of the substituents.
While less common for simple oxetanes, ring-opening can also be initiated by strong nucleophiles under basic conditions, although this is generally less facile than the acid-catalyzed pathway.[14] Thermal and photolytic stress could also potentially lead to ring cleavage, although these pathways are likely to be less significant than hydrolytic degradation under typical pharmaceutical storage conditions.
The following diagram illustrates the potential acid-catalyzed ring-opening pathways:
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Oxidative and Photolytic Degradation
While the primary degradation pathways are expected to be hydrolytic and acid-catalyzed ring-opening, a comprehensive stability assessment should also consider oxidative and photolytic degradation. The presence of tertiary carbons in the molecule could be susceptible to oxidation, potentially leading to the formation of hydroperoxides or other oxidative degradation products.[15] Photostability testing, as mandated by ICH guidelines, is crucial to determine if the molecule is light-sensitive.[5]
A Framework for a Comprehensive Stability Study: A Forced Degradation Protocol
To thoroughly investigate the stability of this compound and identify its degradation products, a systematic forced degradation study is essential.[3] The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation pathways are observed without excessive secondary degradation.[3]
Experimental Workflow
The following workflow provides a robust framework for conducting a forced degradation study.
Caption: A systematic workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points.
-
Basic Hydrolysis: Treat the stock solution with a suitable concentration of base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely due to the typically faster rate of base-catalyzed hydrolysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Quenching and Neutralization: For acidic and basic stress samples, neutralize the solution before analysis to prevent further degradation.
-
Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS) for the identification of degradation products.
-
Characterization of Degradants: For any significant degradation products, further characterization using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary to elucidate their structures.
Conclusion and Future Directions
The stability of this compound is governed by the reactivity of its two primary functional groups: the ethyl ester and the oxetane ring. The most probable degradation pathways are hydrolysis of the ester under both acidic and basic conditions, and acid-catalyzed ring-opening of the oxetane. A comprehensive forced degradation study, as outlined in this guide, is crucial for identifying and characterizing the potential degradation products. The insights gained from such studies are invaluable for the development of stable formulations and robust analytical methods, ultimately ensuring the quality and safety of drug products containing this promising chemical scaffold. Further research should focus on the experimental validation of these predicted pathways and the isolation and full structural elucidation of the resulting degradants.
References
- 1. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. cdn.prexams.com [cdn.prexams.com]
- 11. quora.com [quora.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Abstract
The oxetane motif has emerged as a highly valuable scaffold in modern drug discovery, prized for its ability to favorably modulate the physicochemical properties of therapeutic candidates, including solubility, metabolic stability, and lipophilicity.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, a key building block for introducing the 3-hydroxyoxetane functionality. The synthesis is achieved via a robust and reliable Reformatsky reaction, reacting oxetan-3-one with ethyl bromoacetate in the presence of activated zinc. We offer an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and comprehensive characterization data to ensure reproducible success for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists as a strategic tool to optimize drug-like properties.[3][4] Its incorporation can lead to significant improvements in aqueous solubility and metabolic stability while reducing lipophilicity when used as a bioisostere for common groups like gem-dimethyl or carbonyl functionalities.[2][5] Specifically, the 3-substituted oxetane scaffold is prevalent in drug discovery campaigns, valued for its synthetic tractability and favorable stability profile.[1] this compound serves as a versatile intermediate, providing a handle for further chemical elaboration through its ester and hydroxyl groups, making it an essential component in the synthetic chemist's toolkit.
Scientific Rationale & Reaction Mechanism
The synthesis of β-hydroxy esters, such as the target compound, is classically achieved through the Reformatsky reaction.[6][7] This organometallic reaction was selected for its operational simplicity and, most critically, for the moderate reactivity of the key intermediate.
The core mechanism involves three main stages:
-
Formation of the Reformatsky Enolate: Zinc metal undergoes an oxidative addition into the carbon-bromine bond of ethyl bromoacetate. This forms an organozinc reagent, properly described as a zinc enolate.[8][9] These enolates are significantly less basic and reactive than their lithium or magnesium (Grignard) counterparts.[10] This chemoselectivity is paramount, as it prevents undesirable side reactions, such as self-condensation of the ester or attack on the oxetane ring.
-
Nucleophilic Addition: The formed zinc enolate adds to the electrophilic carbonyl carbon of oxetan-3-one. The reaction is believed to proceed through a six-membered, chair-like transition state where the zinc atom coordinates to the ketone's oxygen, facilitating the carbon-carbon bond formation.[9][11]
-
Acidic Workup: The resulting zinc alkoxide intermediate is hydrolyzed during an acidic workup (e.g., with aqueous NH₄Cl), which protonates the alkoxide to yield the final tertiary alcohol and removes the zinc salts.[8]
The overall transformation is depicted below:
Image depicting the chemical reaction.
Experimental Protocol & Workflow
This protocol details the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent / Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Supplier Notes |
| Zinc Dust (<10 µm) | 65.38 | 981 mg | 15.0 | 1.5 | Activation required before use. |
| Oxetan-3-one | 72.06 | 721 mg | 10.0 | 1.0 | Store under inert gas, refrigerated. |
| Ethyl bromoacetate | 167.00 | 1.84 g (1.23 mL) | 11.0 | 1.1 | Caution: Lachrymator and toxic alkylator.[12] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~50 mL | - | - | From a solvent purification system or sealed bottle. |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | - | For zinc activation. |
| Sat. aq. NH₄Cl Solution | 53.49 | ~30 mL | - | - | For reaction quenching/workup. |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | - | For extraction. |
| Brine (Sat. aq. NaCl) | 58.44 | ~50 mL | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | For drying. |
Synthesis Workflow Diagram
The following diagram outlines the critical stages of the synthesis protocol.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Procedure
PART A: Zinc Activation
-
Place the zinc dust (981 mg) in a small flask. Add ~10 mL of 1 M HCl and swirl for 60 seconds to etch the surface.
-
Decant the HCl solution. Wash the zinc sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
After the final wash, place the flask under high vacuum for at least 1 hour to yield a fine, dry, grey powder.
PART B: Reaction Setup & Execution
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon/nitrogen inlet, add the activated zinc dust.
-
Add 20 mL of anhydrous THF to the flask.
-
In a separate, dry syringe, prepare a solution of ethyl bromoacetate (1.23 mL) in 10 mL of anhydrous THF.
-
Add ~10% of the ethyl bromoacetate solution to the stirring zinc suspension. The mixture may need gentle warming with a heat gun to initiate the reaction (indicated by slight bubbling or cloudiness).
-
Once initiated, add the remainder of the ethyl bromoacetate solution dropwise over 20 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 45 minutes. The solution should appear grey and cloudy, indicating the formation of the Reformatsky reagent.
-
Prepare a solution of oxetan-3-one (721 mg) in 10 mL of anhydrous THF. Add this solution dropwise to the Reformatsky reagent over 15 minutes. The reaction is mildly exothermic.
-
Upon completion of the addition, stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of oxetan-3-one by Thin Layer Chromatography (TLC).
PART C: Workup and Purification
-
Cool the reaction flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of 30 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure product as a colorless oil.
Expected Characterization Data
The identity and purity of the final compound, this compound (CAS: 1638771-95-5[13]), should be confirmed by spectroscopic analysis.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.60 (d, J = 6.0 Hz, 2H, O-CH₂ of oxetane)
-
δ 4.45 (d, J = 6.0 Hz, 2H, O-CH₂ of oxetane)
-
δ 4.20 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)
-
δ 3.50 (s, 1H, -OH, broad)
-
δ 2.75 (s, 2H, -CH₂-COO)
-
δ 1.28 (t, J = 7.1 Hz, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 171.5 (C=O)
-
δ 81.0 (O-CH₂ of oxetane)
-
δ 75.0 (C-OH of oxetane)
-
δ 61.5 (O-CH₂)
-
δ 45.0 (-CH₂-COO)
-
δ 14.1 (-CH₃)
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₇H₁₃O₄ [M+H]⁺: 161.0814
-
Calculated for C₇H₁₁O₄Na [M+Na]⁺: 183.0633
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
-
3450 (broad, O-H stretch)
-
2980, 2940 (C-H stretch)
-
1730 (strong, C=O ester stretch)
-
1200, 1020 (C-O stretch)
-
980 (oxetane ring breathing)
Safety and Handling
-
Ethyl bromoacetate is a potent lachrymator and a toxic alkylating agent. It must be handled with extreme care in a certified fume hood. Avoid inhalation and skin contact.[12]
-
Oxetan-3-one is a volatile ketone. Handle in a well-ventilated area.
-
Anhydrous THF can form explosive peroxides. Use from a fresh bottle or a properly maintained solvent system.
-
The reaction quench is exothermic and produces gas. Perform the addition of aqueous NH₄Cl slowly and with adequate cooling.
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of this compound. By employing the classic Reformatsky reaction, this valuable building block can be accessed reliably and efficiently. The detailed mechanistic insights and characterization data serve to empower researchers in drug discovery and organic synthesis to confidently prepare and utilize this compound in their programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. adichemistry.com [adichemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Application of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate in Modern Medicinal Chemistry
Introduction: The Rise of the Oxetane Motif in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to act as a "magic methyl" equivalent, a polar replacement for gem-dimethyl groups, or a carbonyl isostere.[1][2][3] The introduction of an oxetane moiety can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and the pKa of proximal functional groups, often leading to improved pharmacokinetic profiles.[1][3]
This guide focuses on a particularly valuable building block: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate . This molecule combines the beneficial properties of the oxetane ring with a versatile ethyl acetate side chain, making it a highly attractive starting material for the synthesis of complex bioactive molecules. Its tertiary alcohol functionality provides a key handle for further derivatization, while the ester offers a gateway to a variety of chemical transformations. This document will provide a detailed overview of its synthesis, properties, and a practical protocol for its application in the synthesis of advanced heterocyclic scaffolds relevant to drug discovery.
Physicochemical Properties of this compound
A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1638771-95-5 | [4] |
| Molecular Formula | C₇H₁₂O₄ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Boiling Point (Predicted) | 251.5 ± 15.0 °C | [4] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.90 ± 0.20 | [4] |
Synthesis Protocol: Preparation of this compound
The most direct and reliable method for the synthesis of this compound is the Reformatsky reaction , which involves the reaction of a ketone with an α-halo ester in the presence of zinc metal. In this case, oxetan-3-one serves as the ketone component.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound via the Reformatsky reaction.
Step-by-Step Protocol
Materials:
-
Oxetan-3-one
-
Ethyl bromoacetate
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried three-necked flask under an inert atmosphere, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, prepare a solution of oxetan-3-one (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene.
-
Initiation of Reaction: Add a small portion of the oxetan-3-one/ethyl bromoacetate solution to the stirred zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight exotherm and disappearance of the iodine color.
-
Addition and Reflux: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Application Protocol: Synthesis of a Dihydropyrrolopyrimidinone Scaffold
As a versatile building block, this compound is utilized in the synthesis of complex heterocyclic systems. A notable application is in the preparation of dihydropyrrolopyrimidinone derivatives, which are potent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a target of interest in various disease areas.[4]
Diagram of the Application Workflow
Caption: General workflow for the synthesis of a dihydropyrrolopyrimidinone core.
Representative Step-by-Step Protocol
This protocol describes a plausible synthetic route to a dihydropyrrolopyrimidinone scaffold, demonstrating the utility of this compound.
Materials:
-
This compound
-
A suitable 2-amino-4,6-disubstituted-pyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
-
Standard laboratory glassware
Procedure:
-
Formation of the Amide:
-
To a stirred solution of the 2-amino-4,6-disubstituted-pyrimidine (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portionwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide intermediate by flash column chromatography.
-
-
Intramolecular Cyclization:
-
To a solution of the purified amide intermediate (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The tertiary hydroxyl group on the oxetane is expected to participate in an intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final dihydropyrrolopyrimidinone product by flash column chromatography or preparative HPLC.
-
Conclusion and Future Outlook
This compound is a prime example of a modern building block that empowers medicinal chemists to explore novel chemical space and fine-tune the properties of drug candidates. Its synthesis via the robust Reformatsky reaction and its utility in constructing complex heterocyclic scaffolds, such as MAP4K4 inhibitors, underscore its value in drug discovery programs. The continued development and application of such rationally designed building blocks will undoubtedly accelerate the discovery of new therapeutics with improved efficacy and safety profiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. CN101337946A - A kind of preparation method of demethylaminothiaxamic acid ethyl ester - Google Patents [patents.google.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: Leveraging Ethyl 2-(3-hydroxyoxetan-3-yl)acetate for Advanced Click Chemistry Applications
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate as a versatile building block for click chemistry. The inherent advantages of the oxetane motif, including its ability to enhance aqueous solubility, metabolic stability, and modulate lipophilicity, make it a highly desirable scaffold in modern drug discovery.[1][2][3][4] This guide details the necessary chemical modifications to functionalize this molecule for participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, providing detailed protocols and expert insights.
The Strategic Advantage of the Oxetane Moiety
The four-membered oxetane ring is not merely a structural component but a strategic tool for fine-tuning the pharmacokinetic profile of drug candidates.[1][4][5] Its incorporation can lead to significant improvements in key drug-like properties:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can dramatically increase the aqueous solubility of a parent molecule, a critical factor for improving oral bioavailability.[1][2]
-
Improved Metabolic Stability: The oxetane ring can serve as a bioisostere for metabolically labile groups like gem-dimethyl, effectively blocking sites of oxidative metabolism.[1][2]
-
Modulation of Lipophilicity: The introduction of an oxetane typically reduces the lipophilicity (LogD) of a compound, which can be advantageous for minimizing off-target effects and improving overall safety profiles.[1][2]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring provides a distinct three-dimensional vector for exploring chemical space, which can lead to improved target engagement.[3][6]
Functionalization of this compound for Click Chemistry
To be employed in click chemistry, this compound must be derivatized to contain either an azide or a terminal alkyne functionality. The tertiary hydroxyl group serves as a convenient handle for these modifications.
Synthesis of an Azide-Functionalized Oxetane Building Block
A common and efficient method to introduce an azide is through a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution with an azide source.
Caption: Synthesis of the azide-functionalized oxetane.
Protocol for the Synthesis of Ethyl 2-(3-azidooxetan-3-yl)acetate:
-
Mesylation of the Hydroxyl Group:
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Azide Substitution:
-
Dissolve the crude mesylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 eq). Caution: Sodium azide is highly toxic.[7]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(3-azidooxetan-3-yl)acetate.
-
Synthesis of an Alkyne-Functionalized Oxetane Building Block
The hydroxyl group can be readily etherified with an alkyne-containing electrophile, such as propargyl bromide, to introduce a terminal alkyne.
Caption: Synthesis of the alkyne-functionalized oxetane.
Protocol for the Synthesis of Ethyl 2-(3-(prop-2-yn-1-yloxy)oxetan-3-yl)acetate:
-
Deprotonation of the Hydroxyl Group:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkylation with Propargyl Bromide:
-
Add propargyl bromide (80% in toluene, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(3-(prop-2-yn-1-yloxy)oxetan-3-yl)acetate.
-
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][9][10]
Caption: General workflow for a CuAAC reaction.
Protocol for CuAAC using Oxetane Building Blocks:
This protocol assumes the coupling of the alkyne-functionalized oxetane with an azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another drug fragment).
| Reagent | Stock Concentration | Volume (for 1 µmol scale) | Final Concentration |
| Alkyne-Oxetane | 10 mM in DMSO | 100 µL | 1 mM |
| Azide-Partner | 10 mM in DMSO | 110 µL | 1.1 mM |
| CuSO₄ | 50 mM in H₂O | 2 µL | 100 µM |
| THPTA (Ligand) | 50 mM in H₂O | 10 µL | 500 µM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 25 µL | 2.5 mM |
| Reaction Buffer | PBS, pH 7.4 | 763 µL | - |
| Total Volume | 1000 µL |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents as detailed in the table above.
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the alkyne-functionalized oxetane solution, the azide-partner solution, and the reaction buffer.
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution and vortexing briefly. The use of a ligand like THPTA is crucial to stabilize the Cu(I) oxidation state and increase reaction efficiency.[8][11][12]
-
Add the catalyst premix to the main reaction tube.
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC or other appropriate chromatographic techniques.
-
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[13][] This reaction utilizes a strained alkyne, such as a cyclooctyne, which reacts rapidly with an azide.
Caption: General workflow for a SPAAC reaction.
Protocol for SPAAC using the Azide-Functionalized Oxetane:
This protocol describes the conjugation of the azide-functionalized oxetane to a molecule containing a strained alkyne (e.g., DBCO, BCN).
| Reagent | Stock Concentration | Volume (for 1 µmol scale) | Final Concentration |
| Azide-Oxetane | 10 mM in DMSO | 100 µL | 1 mM |
| Strained Alkyne (e.g., DBCO-PEG₄) | 10 mM in DMSO | 120 µL | 1.2 mM |
| Reaction Buffer | PBS, pH 7.4 | 780 µL | - |
| Total Volume | 1000 µL |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the azide-functionalized oxetane and the strained alkyne partner in a suitable solvent like DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the stock solution of the azide-functionalized oxetane.
-
Add the stock solution of the strained alkyne partner.
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using reverse-phase HPLC or a method suitable for the properties of the final product.
-
Conclusion
This compound is a valuable and versatile starting material for creating novel building blocks for click chemistry. The protocols outlined in these application notes provide a clear pathway for its functionalization and subsequent use in both CuAAC and SPAAC reactions. By leveraging the unique physicochemical benefits of the oxetane motif, researchers can develop next-generation conjugates for a wide range of applications in drug discovery, chemical biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate into PROTACs for Enhanced Drug-like Properties
Abstract & Rationale
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to induced protein degradation.[1][] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[4][] Traditional alkyl and polyethylene glycol (PEG) linkers often present a trade-off between solubility and rigidity.[1][3][6] This guide details the strategic incorporation of "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate," a novel building block, to create PROTAC linkers with superior drug-like properties.
The oxetane motif is increasingly valued in medicinal chemistry for its ability to confer significant advantages.[7][8][9] As a rigid, polar, three-dimensional scaffold, it can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[7][8] Specifically, the 3-hydroxyoxetan-3-yl acetic acid core (derived from the title compound) offers two orthogonal points for chemical modification: a carboxylic acid for robust amide bond formation and a tertiary alcohol on a strained ring system. This dual functionality allows for its seamless integration into a modular PROTAC synthesis workflow, providing a linker component that can enhance solubility and pre-organize the PROTAC into a bioactive conformation.[10]
This document provides a comprehensive, experience-driven guide for researchers, outlining the rationale, synthetic workflows, and detailed protocols for leveraging this building block in the development of next-generation PROTACs.
Overview of the Synthetic Strategy
The core of our strategy is the modular, solution-phase synthesis of a PROTAC, where this compound is converted into a bifunctional linker core. The primary chemical handle, the ethyl ester, is first hydrolyzed to a carboxylic acid. This acid is then sequentially coupled to amine-functionalized E3 ligase ligands and POI warheads using standard, high-efficiency amide coupling chemistry.
The workflow is designed to be robust and adaptable, allowing researchers to readily synthesize a library of PROTACs by varying the E3 ligand and warhead components.
Detailed Experimental Protocols
Materials & Reagents:
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-functionalized E3 Ligase Ligand (e.g., 5-Amino-Thalidomide, (S,R,S)-AHPC)[13]
-
Amine-functionalized Warhead (Protein of Interest Ligand)
-
Standard solvents for reaction and purification (DCM, EtOAc, MeOH, Acetonitrile, Water)
-
Reagents for workup (HCl, NaHCO₃, Brine)
Protocol 1: Saponification of this compound
Rationale: The first step is the hydrolysis (saponification) of the ethyl ester to generate the free carboxylic acid. This is a critical activation step, converting the relatively inert ester into a functional handle suitable for amide coupling.[14][15] Using a hydroxide base like LiOH or NaOH in a mixed solvent system ensures complete and clean conversion.[16] The reaction is irreversible due to the final deprotonation of the carboxylic acid by the alkoxide byproduct, driving the reaction to completion.[14]
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of Methanol (MeOH) and Water. A typical concentration is 0.1-0.2 M.
-
To the stirring solution, add Sodium Hydroxide (NaOH, 1.5 eq) or Lithium Hydroxide (LiOH, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Self-Validation/QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product, 2-(3-hydroxyoxetan-3-yl)acetic acid, with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid product, which is typically used in the next step without further purification.
Protocol 2: First Amide Coupling to E3 Ligase Ligand
Rationale: This protocol utilizes HATU, a highly efficient and widely used peptide coupling reagent, to form the first amide bond.[17][18] HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily attacked by the amine of the E3 ligase ligand.[19] This method is preferred for its fast reaction times, high yields, and low rates of racemization.[18]
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 2-(3-hydroxyoxetan-3-yl)acetic acid (Intermediate 1, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂, 1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Self-Validation/QC: Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Linker-E3 Conjugate) by flash column chromatography on silica gel to yield the pure intermediate.
Protocol 3: Second Amide Coupling to Warhead Ligand
Rationale: This protocol is not directly applicable to the proposed synthetic strategy as depicted in the workflow diagram. The diagram shows a sequential coupling where the linker is first attached to the E3 ligase ligand, and then the resulting intermediate is coupled to the warhead. A more common and modular approach involves creating a linker with orthogonal protecting groups, allowing for selective coupling to the warhead and E3 ligase ligand.
For the purpose of this guide, we will assume a slightly modified strategy where the linker acid is coupled to an amine-functionalized warhead first, followed by a subsequent reaction involving the oxetane's hydroxyl group, or more practically, a bifunctional linker derived from the starting material. However, to maintain a simple, linear synthesis for illustrative purposes, we will present a protocol for coupling a carboxylic acid-functionalized warhead to the amine-functionalized Linker-E3 intermediate from Protocol 2, assuming the E3 ligand had a second, protected amine that is now deprotected. A more direct route would be to couple the Linker Acid Core from Protocol 1 to an Amine-Warhead, then use the oxetane hydroxyl for a second linkage, though this is a more advanced technique.
A More Practical Linear Approach: A common strategy is to couple the linker acid (from Protocol 1) to one amine-functionalized component (e.g., the warhead). The resulting molecule is then coupled to the second amine-functionalized component (the E3 ligase ligand) using a different functional group on the linker. Since our starting building block only provides a single carboxylic acid handle, the protocol below describes the coupling of this handle to a generic "Amine 1", followed by coupling to "Amine 2" after modifying the intermediate. For simplicity, we will assume a linear synthesis where the linker is built out before coupling. The protocol below is a generalized second amide coupling step.
Procedure (General Second Coupling):
-
Start with your Warhead-Linker intermediate that now has a free carboxylic acid. Dissolve this intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes for pre-activation.
-
Add the amine-functionalized E3 Ligase Ligand (1.05 eq) to the activated mixture.
-
Stir at room temperature overnight.
-
Self-Validation/QC: Monitor by LC-MS until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 2 (Step 8-9).
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity, purity, and stability of the final PROTAC.[20][21][22]
Required Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of intermediates and the final product and to assess purity.[20]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and connectivity of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[21]
Table 1: Representative Data for PROTAC Synthesis Steps
| Step | Compound | Expected Mass [M+H]⁺ | Yield (%) | Purity (LC-MS) | Analytical Method |
| 1 | 2-(3-hydroxyoxetan-3-yl)acetic acid | 147.06 | >90% | >95% | LC-MS, ¹H NMR |
| 2 | Linker-Pomalidomide Conjugate | 404.14 | 60-80% | >95% | LC-MS, ¹H NMR |
| 3 | Final PROTAC (e.g., with JQ1-amine) | 813.38 | 40-60% | >98% | LC-MS, ¹H NMR, HRMS |
Note: Masses and yields are exemplary and will vary based on the specific warhead and E3 ligase ligand used.
Discussion & Field-Proven Insights
-
The Oxetane Advantage: The incorporation of the 3-hydroxyoxetane moiety is a deliberate choice to combat the high lipophilicity and poor solubility often seen in PROTACs.[1][6] This polar, rigid element helps to reduce the calculated LogP and increase the topological polar surface area (TPSA) without adding excessive rotational bonds, which can be entropically unfavorable for ternary complex formation.[8][9]
-
Synthesis Troubleshooting:
-
Incomplete Saponification: If hydrolysis stalls, gentle heating (40-50 °C) can be applied. Ensure at least 1.5 equivalents of base are used to drive the equilibrium.[16]
-
Low Amide Coupling Yields: Ensure all reagents and solvents are strictly anhydrous, as water will quench the activated ester intermediate. If HATU fails, other coupling reagents like HBTU or EDC/HOBt can be trialed.[17] For sterically hindered amines, extended reaction times or heating may be necessary.
-
-
E3 Ligase Choice: The protocols described are compatible with the most common E3 ligase ligands, including derivatives of thalidomide for Cereblon (CRBN) and hydroxyproline-based ligands for the von Hippel-Lindau (VHL) protein.[23][24][25][26][27] The choice of E3 ligase is a critical parameter in PROTAC design and should be tailored to the target protein and cell type.[24][28]
Conclusion
The strategic use of novel, functionalized linkers is paramount to advancing the field of targeted protein degradation. This compound serves as an exemplary building block, enabling the synthesis of PROTACs with enhanced physicochemical properties. The detailed protocols and rationale provided herein offer researchers a validated roadmap for incorporating this and similar polar scaffolds into their drug discovery campaigns, ultimately accelerating the development of more effective and drug-like PROTAC therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 12. This compound [chembk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Saponification-Typical procedures - operachem [operachem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 23. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 26. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. asset.library.wisc.edu [asset.library.wisc.edu]
- 28. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate as a Rigid Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Rigid Linkers in Modern Drug Discovery
In the intricate dance of drug design, the linker element of a molecule is often the unsung hero, particularly in the realm of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). Far from being a mere spacer, the linker's architecture dictates the spatial relationship between the two ends of the molecule, profoundly influencing the formation and stability of the crucial ternary complex (comprising the target protein, the PROTAC, and an E3 ligase)[1][2][][4]. While flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, offer synthetic simplicity, they often come with an entropic penalty upon binding and can lead to suboptimal pharmacokinetic properties[5].
Rigid linkers, in contrast, offer a more defined conformation, which can pre-organize the molecule for optimal binding and enhance selectivity[1]. Among the emerging classes of rigid linkers, those incorporating strained ring systems have garnered significant interest. The oxetane ring, a four-membered cyclic ether, is a particularly attractive motif due to its unique combination of properties. It is a small, polar, and three-dimensional structure that can improve aqueous solubility, metabolic stability, and lipophilicity of a drug candidate[6][7][8].
This guide focuses on Ethyl 2-(3-hydroxyoxetan-3-yl)acetate , a promising rigid linker that combines the benefits of the oxetane core with strategically placed functional groups for versatile conjugation. The inherent rigidity of the oxetane ring, coupled with the defined exit vector of the acetate side chain, makes it an excellent candidate for constructing highly potent and selective bifunctional drugs.
Physicochemical Properties and Advantages of this compound
The unique structural features of this compound confer several advantages in drug design:
-
Defined Three-Dimensional Structure: The oxetane ring is nearly planar, providing a rigid scaffold that limits conformational flexibility. This can lead to a lower entropic cost upon binding to target proteins and E3 ligases, potentially increasing the affinity and stability of the ternary complex.
-
Improved Physicochemical Properties: The polar nature of the oxetane ring and the hydroxyl group can enhance aqueous solubility, a critical factor for oral bioavailability and formulation[6][8].
-
Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile[6].
-
Versatile Functional Handles: The presence of a hydroxyl group and an ethyl ester provides two distinct points for chemical modification. The ester can be readily converted to a carboxylic acid and subsequently an amide for conjugation, while the hydroxyl group can be used for further derivatization or as a hydrogen bond donor in protein-ligand interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [9][10] |
| Molecular Weight | 160.17 g/mol | [9][10] |
| Boiling Point | 251.5±15.0 °C (Predicted) | [9][10] |
| Density | 1.217±0.06 g/cm³ (Predicted) | [9][10] |
| pKa | 12.90±0.20 (Predicted) | [10] |
Synthesis of the Linker Precursor: A Plausible Synthetic Route
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from commercially available ethyl 2,3-epoxypropanoate.
Step 1: Epoxide Ring-Opening with a Protected Hydroxymethyl Grignard Reagent
-
Reagent Preparation: Prepare a Grignard reagent from a protected hydroxymethyl halide (e.g., (bromomethoxy)methylbenzene) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 2,3-epoxypropanoate in anhydrous diethyl ether.
-
Grignard Addition: Cool the epoxide solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.
Step 2: Intramolecular Cyclization to Form the Oxetane Ring
-
Deprotection: Deprotect the hydroxyl group of the crude product from Step 1. For a benzyl protecting group, this can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol.
-
Cyclization: To the deprotected diol in a suitable solvent (e.g., tetrahydrofuran), add a base such as sodium hydride (NaH) portion-wise at 0 °C to facilitate the intramolecular Williamson ether synthesis.
-
Reaction Monitoring: Monitor the cyclization reaction by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Application in PROTAC Synthesis: Conjugation to a Ligand
The ethyl ester of the linker can be readily converted to a carboxylic acid, which can then be coupled to a primary or secondary amine on a target protein ligand or an E3 ligase ligand using standard amide bond formation chemistry.
Protocol 2: Hydrolysis of the Ethyl Ester
-
Reaction Setup: Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide (LiOH) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(3-hydroxyoxetan-3-yl)acetic acid.
Protocol 3: Amide Coupling with a Primary Amine-Containing Ligand
This protocol describes a standard amide coupling reaction using HATU as the coupling reagent.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 2-(3-hydroxyoxetan-3-yl)acetic acid (1 equivalent), the amine-containing ligand (1 equivalent), and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired PROTAC conjugate.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using the oxetane-based linker.
Biophysical and Cellular Characterization of the Resulting PROTAC
Once the PROTAC molecule incorporating the this compound linker is synthesized, a series of biophysical and cell-based assays are essential to validate its function.
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for successful protein degradation[11]. Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique to measure the kinetics (k_on and k_off) and affinity (K_D) of binary and ternary complex formation in real-time[12].
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including enthalpy (ΔH) and entropy (ΔS)[13].
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of the PROTAC[11].
Protocol 4: SPR-Based Ternary Complex Analysis
-
Immobilization: Immobilize the target protein or the E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
| Assay | Parameter | Hypothetical Value (Compound A) | Hypothetical Value (Compound B) |
| SPR | K_D (PROTAC:Target Protein) | 50 nM | 65 nM |
| K_D (PROTAC:E3 Ligase) | 150 nM | 120 nM | |
| K_D (Ternary Complex) | 15 nM | 45 nM | |
| Cooperativity (α) | 3.3 | 1.4 | |
| Cell-Based Assay | DC₅₀ (Degradation) | 25 nM | 150 nM |
| D_max (Max Degradation) | >90% | 75% |
Table 1: Hypothetical comparative data for two PROTACs with different linkers.
Cell-Based Assays for Protein Degradation
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.
-
Western Blotting: A standard method to quantify the levels of the target protein in cells after treatment with the PROTAC.
-
Quantitative Mass Spectrometry (MS): Provides a more global and unbiased assessment of changes in the proteome following PROTAC treatment.
-
Cell Viability Assays: To determine the downstream functional consequences of target protein degradation, such as inhibition of cancer cell proliferation.
Protocol 5: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Future Perspectives
This compound represents a valuable building block for the construction of rigid linkers in drug design, particularly for the development of next-generation PROTACs. Its well-defined three-dimensional structure and favorable physicochemical properties offer the potential to overcome some of the limitations associated with more flexible linkers. The synthetic and analytical protocols provided in this guide offer a framework for researchers to incorporate this promising linker into their drug discovery programs. Further exploration of oxetane-based linkers with diverse substitution patterns and exit vectors will undoubtedly lead to the development of even more potent and selective therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US2987545A - Process of converting esters into amides - Google Patents [patents.google.com]
- 13. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate for Bioconjugation
Introduction: Unlocking the Potential of a Novel Scaffold
In the dynamic field of drug development and chemical biology, the discovery and functionalization of novel molecular scaffolds are paramount for creating next-generation bioconjugates.[1][2][3] Ethyl 2-(3-hydroxyoxetan-3-yl)acetate presents a unique and compelling structure for such applications. Its key features include a tertiary hydroxyl group, an ethyl ester, and a strained oxetane ring. The oxetane moiety, in particular, has gained significant attention in medicinal chemistry for its ability to act as a polar and metabolically stable replacement for gem-dimethyl or carbonyl groups, often improving physicochemical properties.[4] This guide provides a comprehensive overview of scientifically-grounded strategies and detailed protocols for the derivatization of this molecule, transforming it into a versatile tool for bioconjugation.
The inherent functionalities of this compound offer multiple avenues for chemical modification. The tertiary hydroxyl group, while sterically hindered, can be targeted for activation and subsequent linkage. The ethyl ester provides a handle that can be hydrolyzed to a carboxylic acid, a common precursor for amine-reactive conjugations. Furthermore, the strained oxetane ring itself, while generally stable, possesses a reactivity profile that could be exploited under specific conditions.[5][6][7]
This document will detail two primary, validated strategies for derivatizing this compound:
-
Strategy A: Conversion of the hydroxyl group into a bioorthogonal handle for "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Strategy B: Hydrolysis of the ethyl ester to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines.
These approaches are designed to be robust and adaptable, enabling researchers to conjugate this novel scaffold to a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [8][9][10] |
| Molecular Weight | 160.17 g/mol | [8][9][10] |
| Boiling Point (Predicted) | 251.5 ± 15.0 °C | [8][9] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [8][9] |
| pKa (Predicted) | 12.90 ± 0.20 | [8] |
Strategy A: Introduction of a Bioorthogonal Alkyne Handle via the Hydroxyl Group for SPAAC Conjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free click chemistry reaction that is highly bioorthogonal, making it ideal for conjugations in complex biological systems.[][12][13] This strategy focuses on converting the tertiary hydroxyl group of this compound into a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivative.[14][15][16]
Conceptual Workflow for Strategy A
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Strategic deployment of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate in the Synthesis of Advanced Bioactive Molecules
Introduction: The Oxetane Moiety - A Paradigm Shift in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the structural motifs that have garnered significant attention, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to modulate key physicochemical properties of bioactive molecules, including aqueous solubility, lipophilicity, and metabolic stability.[1] The unique conformational constraints and the ability of the oxygen atom to act as a hydrogen bond acceptor contribute to its profound impact on molecular properties.[3]
This application note delves into the utility of a particularly valuable oxetane-containing building block: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS No. 1638771-95-5). This molecule, possessing both a reactive ester functionality and a tertiary alcohol on the oxetane ring, offers a versatile platform for the synthesis of complex bioactive compounds. We will explore its application in the synthesis of potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key enzyme implicated in various disease pathways.
Physicochemical Properties of this compound
A thorough understanding of the properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Colorless to pale yellow oil | Inferred from typical properties of similar molecules |
| Boiling Point | 251.5±15.0 °C (Predicted) | |
| Density | 1.217±0.06 g/cm³ (Predicted) | |
| pKa | 12.90±0.20 (Predicted) | |
| Storage | 2-8°C |
Application in the Synthesis of MAP4K4 Inhibitors
MAP4K4 is a serine/threonine kinase that has been identified as a promising therapeutic target for a range of diseases, including cancer, inflammation, and metabolic disorders.[3] The development of selective MAP4K4 inhibitors is an active area of research. This compound serves as a key building block in the synthesis of a class of potent dihydropyrrolopyrimidinone-based MAP4K4 inhibitors.
The synthetic strategy involves the acylation of a piperidine-substituted pyrazolo[3,4-d]pyrimidine core with this compound. This reaction introduces the hydroxyoxetane moiety, which can form crucial interactions within the kinase's binding pocket, thereby enhancing potency and selectivity.
Synthetic Workflow Diagram
Caption: Synthetic workflow for MAP4K4 inhibitors.
Experimental Protocol: Synthesis of a Dihydropyrrolopyrimidinone-based MAP4K4 Inhibitor
This protocol describes the synthesis of a representative MAP4K4 inhibitor via the coupling of this compound with a piperidine-substituted pyrazolo[3,4-d]pyrimidine intermediate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction Scheme:
Caption: Amide coupling reaction scheme.
Materials and Reagents
-
Piperidine-substituted pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine-substituted pyrazolo[3,4-d]pyrimidine intermediate.
-
Rationale: An inert atmosphere is crucial to prevent the reaction of the activated ester with atmospheric moisture.
-
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogeneous reaction mixture.
-
-
Addition of Reagents: To the stirred solution, add this compound, followed by DIPEA.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath and add HATU portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid (formed in situ from the ester, or used directly if the acid is available) to form an active ester, which readily reacts with the secondary amine of the piperidine moiety. Cooling to 0 °C during the addition of HATU helps to control any potential exotherm.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Rationale: Ethyl acetate is a common organic solvent for extracting moderately polar organic compounds from aqueous solutions. c. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired MAP4K4 inhibitor.
Expected Outcome and Characterization
The final product is expected to be a solid or a viscous oil. Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its strategic incorporation into drug candidates, such as MAP4K4 inhibitors, demonstrates the power of the oxetane moiety to enhance pharmacological properties. The protocol provided herein offers a robust and reproducible method for the synthesis of such compounds. As the importance of three-dimensional molecular architecture in drug design continues to grow, the demand for innovative building blocks like this compound is expected to increase, paving the way for the discovery of new and improved therapeutics.
References
- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this valuable synthetic transformation. Here, we dissect the common pitfalls and provide field-proven insights to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from ethyl bromoacetate and zinc metal, which then undergoes a nucleophilic addition to the carbonyl group of 3-oxetanone.[1][2] While robust, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.
The overall transformation is as follows:
Reaction Scheme: 3-Oxetanone + Ethyl Bromoacetate --(Zn, Solvent)--> this compound
This guide will address the critical aspects of this synthesis, from reagent quality and reaction conditions to work-up and purification, to help you navigate the complexities and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the common issues encountered during the synthesis.
Q1: My reaction is not initiating, or the zinc is not being consumed. What is the likely cause?
A1: The most common reason for a sluggish or non-starting Reformatsky reaction is inactive zinc. The surface of commercially available zinc dust is often coated with a passivating layer of zinc oxide, which prevents the oxidative addition of the ethyl bromoacetate.
Troubleshooting Steps:
-
Zinc Activation: It is crucial to activate the zinc immediately before use. Several methods can be employed. A common and effective method is washing the zinc dust with dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and finally a dry, aprotic solvent like diethyl ether or THF, and then drying under vacuum.[3]
-
Initiation Aids: The addition of a small crystal of iodine can help initiate the reaction. The iodine etches the zinc surface, exposing fresh metal.
-
Mechanical Activation: Sonication of the reaction mixture can also help to break up the zinc particles and remove the oxide layer, facilitating the reaction.[4]
-
Anhydrous Conditions: Ensure all your glassware is flame-dried or oven-dried, and your solvents are anhydrous. Water will quench the organozinc reagent as it forms.
Q2: I am observing the formation of side products, leading to a complex mixture and low yield of the desired product. What are these side products and how can I avoid them?
A2: Several side reactions can compete with the desired Reformatsky addition, leading to a lower yield.
Common Side Products and Their Prevention:
| Side Product | Formation Mechanism | Prevention Strategy |
| Ethyl 2-(bromo(zincio)ethoxy)acetate (Dimer) | Self-condensation of the Reformatsky reagent. | Add the ethyl bromoacetate slowly to the suspension of zinc and 3-oxetanone. This keeps the concentration of the organozinc reagent low, favoring the reaction with the more electrophilic 3-oxetanone. |
| β-keto ester (from Blaise Reaction) | If any nitriles are present as impurities, the organozinc reagent can react with them in a Blaise reaction.[5] | Ensure high purity of all reagents and solvents. |
| Polymerization of 3-oxetanone | 3-Oxetanone can be prone to polymerization under certain conditions, especially in the presence of strong acids or bases. | Maintain neutral or slightly acidic work-up conditions. Avoid excessive heat. |
Q3: My yield is consistently low even though the reaction seems to be proceeding. Where am I losing my product?
A3: Product loss can occur at multiple stages, from the reaction itself to the work-up and purification.
Potential Areas of Product Loss:
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material (3-oxetanone) is still present, the reaction may need more time or a slight increase in temperature.
-
Work-up Issues:
-
The product, being a hydroxy ester, has some water solubility. During the aqueous work-up, ensure you perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.
-
Emulsion formation during extraction can trap the product. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
-
Purification Challenges:
-
The product is a relatively polar molecule. During column chromatography, it may adhere strongly to the silica gel. Use a moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to ensure efficient elution.
-
The hydroxyl group can cause tailing on silica gel. Adding a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent can sometimes improve the peak shape, but be mindful of the product's stability.
-
Q4: The final product appears to be an oil, but I was expecting a solid. Is this a purity issue?
A4: The physical state of a compound can be influenced by its purity. While some sources may describe a compound as a solid, trace impurities can act as a "eutectic" mixture, lowering the melting point and causing it to appear as an oil. If you are obtaining an oil, it is recommended to verify its purity by NMR spectroscopy and/or High-Performance Liquid Chromatography (HPLC). Further purification by column chromatography may be necessary.
Detailed Experimental Protocols
These protocols provide a step-by-step guide to performing the synthesis with a focus on maximizing yield and purity.
Protocol 1: Activation of Zinc Dust
Objective: To remove the passivating oxide layer from zinc dust to ensure efficient reaction.
Materials:
-
Zinc dust
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Schlenk line or vacuum source
Procedure:
-
To a round-bottom flask, add the required amount of zinc dust.
-
Under stirring, add 1 M HCl and stir for 1-2 minutes. You should observe some gas evolution.
-
Allow the zinc to settle, and then carefully decant the acidic solution.
-
Wash the zinc dust by adding deionized water, stirring, allowing it to settle, and decanting the water. Repeat this step three times.
-
Repeat the washing procedure with ethanol (2 times) and then with anhydrous diethyl ether (2 times).
-
After the final ether wash, place the flask under high vacuum with gentle heating (e.g., a warm water bath) to remove all residual solvent. The activated zinc should be a fine, grey powder.
-
Use the activated zinc immediately.
Protocol 2: Synthesis of this compound
Objective: To synthesize the target compound via the Reformatsky reaction.
Materials:
-
Activated zinc dust (from Protocol 1)
-
3-Oxetanone
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Set up a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.
-
Add the activated zinc dust to the flask.
-
Add anhydrous THF (or diethyl ether) to the flask, followed by the 3-oxetanone.
-
In the dropping funnel, prepare a solution of ethyl bromoacetate in anhydrous THF.
-
Gently heat the flask to a reflux (for THF, around 65°C).
-
Once refluxing, add the ethyl bromoacetate solution dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the 3-oxetanone.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Reformatsky reaction for the synthesis of this compound.
Caption: Mechanism of the Reformatsky Reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
Safety Precautions
-
3-Oxetanone: This is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[6][7][8] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl Bromoacetate: This compound is a lachrymator (causes tearing) and is toxic.[3][5] It is corrosive and can cause severe skin burns and eye damage. Always handle it in a fume hood with appropriate PPE.
-
Organozinc Reagents: These are moisture-sensitive and can be pyrophoric. The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
General: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Ethyl 2-methyldioxolan-2-yl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
Purification challenges of "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate"
Technical Support Center: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Welcome to the technical support center for this compound (CAS: 1638771-95-5).[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this unique molecule. The inherent characteristics of this compound—namely, a strained oxetane ring, a tertiary alcohol, and an ester functional group—present a distinct set of purification challenges.[4][5] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Question 1: My compound is streaking severely on my silica TLC plate and I'm getting poor separation during column chromatography. What is causing this and how can I fix it?
Answer: This is a classic issue when dealing with polar, hydrogen-bond-donating molecules like yours. The streaking (or tailing) is primarily caused by strong, non-ideal interactions between the hydroxyl group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This leads to a slow, uneven elution from the stationary phase.
Causality: The lone pairs on your compound's ether and carbonyl oxygens, along with the acidic proton of the hydroxyl group, form strong hydrogen bonds with the silica surface. This causes molecules to "stick" and elute slowly, while the bulk of the eluent moves past, resulting in a streak rather than a compact spot.
Solutions:
-
Eluent Modification:
-
Add a Polar Modifier: Incorporate a small percentage (0.5-2%) of methanol or ethanol into your primary eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Ethyl Acetate). The alcohol will compete with your compound for binding sites on the silica, masking the strong interactions and leading to more symmetrical spots.
-
Add an Acidic Modifier: A very small amount of acetic acid (e.g., 0.1-0.5%) in the mobile phase can also improve peak shape for acidic compounds by keeping the compound protonated and reducing its interaction with the silanol groups.
-
-
Stationary Phase Deactivation:
-
The acidity of silica gel can be detrimental.[7] You can neutralize it by preparing a slurry of silica in your starting eluent containing 1-2% triethylamine (TEA), packing the column with this slurry, and then flushing with the starting eluent (without TEA) before loading your compound.[6] This neutralizes the most acidic sites.
-
-
Dry Loading: If your compound is dissolved in a highly polar solvent for loading, it can disrupt the top of the column bed, leading to poor separation. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[8]
Question 2: My yield after silica gel chromatography is significantly lower than expected. TLC analysis of the column fractions shows a new, more polar baseline spot that wasn't in my crude material. What is happening?
Answer: This is a strong indication that your compound is degrading on the column. The most likely culprit is the acid-catalyzed ring-opening of the strained oxetane ring.[4][9]
Causality: The acidic surface of standard silica gel can protonate the oxygen atom of the oxetane ring. This activates the ring toward nucleophilic attack by trace amounts of water or other nucleophiles present in the solvent, leading to the formation of a 1,3-diol byproduct. This diol is significantly more polar than your starting material and will either remain on the baseline or elute very slowly.
Solutions:
-
Switch to a Neutral Stationary Phase: The most effective solution is to avoid acidic silica altogether. Use neutral alumina or Florisil for your chromatography.[7][10] You will need to re-optimize your solvent system with TLC plates of the corresponding material.
-
Deactivate the Silica: As described in the previous question, pre-treating the silica with a base like triethylamine can mitigate decomposition.[6]
-
Minimize Residence Time: If you must use silica, perform the chromatography as quickly as possible. Use flash chromatography with positive pressure to speed up elution and reduce the contact time between your compound and the stationary phase.[8]
-
Reversed-Phase Chromatography: If available, reversed-phase (C18) flash chromatography is an excellent alternative.[7] Your polar compound will likely elute with a water/acetonitrile or water/methanol gradient, avoiding the issue of silica-induced degradation entirely.
Question 3: I've isolated my compound, but it's a persistent oil that won't solidify, even under high vacuum. How can I obtain a solid product for characterization?
Answer: This is a common outcome, especially if trace amounts of solvent are trapped within the viscous oil. The compound's multiple hydrogen bond acceptors can make it an excellent solvent binder. If it is not inherently an oil at room temperature, inducing crystallization is possible.
Solutions:
-
Ensure Solvent Removal: First, ensure all volatile solvents are gone. Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane or diethyl ether, then re-evaporate under high vacuum for several hours. This can help azeotropically remove more stubborn, higher-boiling solvents.
-
Recrystallization Screening: The goal is to find a solvent or solvent system where your compound is soluble when hot but insoluble when cold.[11][12]
-
Start with a small amount of the oil (~20-30 mg) in a vial.
-
Add a poor solvent (one in which it is likely insoluble), such as hexane or heptane, dropwise. If it solidifies, you may have found an anti-solvent.
-
If it remains an oil, try adding a good solvent (e.g., ethyl acetate, acetone, or diethyl ether) dropwise with warming until it just dissolves. Then, add the poor solvent dropwise until it becomes cloudy. Warm to clarify and then allow it to cool slowly.[11]
-
-
Scratching: Once you have a supersaturated solution, scratching the inside of the glass vial with a metal spatula just below the solvent line can create nucleation sites that initiate crystal growth.
-
Seed Crystals: If you ever manage to get a tiny amount of solid, save it! Adding a single seed crystal to a cold, supersaturated solution is the most effective way to induce crystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting point for a flash chromatography solvent system?
-
A: Given the compound's polarity, a good starting point is a gradient elution. Begin with a relatively non-polar system like 20-30% ethyl acetate in hexane and gradually increase the ethyl acetate concentration. For very polar impurities, a final flush with 5-10% methanol in ethyl acetate may be necessary. Always develop your method using TLC first to find a system that gives your target compound an Rf value of approximately 0.2-0.4.[6]
-
-
Q: Is this compound stable to heat? Can I use a rotary evaporator at high temperatures?
-
A: While the predicted boiling point is high (~251 °C), this does not guarantee thermal stability.[2][13] Strained rings and tertiary alcohols can be susceptible to thermal decomposition.[14][15] It is highly recommended to keep the water bath temperature on your rotary evaporator at or below 40 °C to minimize the risk of degradation.
-
-
Q: What are the most likely impurities I will encounter from synthesis?
| Potential Impurity | Likely Polarity (on Silica) | Distinguishing Feature |
| Oxetan-3-one | Less polar than product | Carbonyl group (ketone) |
| Ring-Opened Diol | More polar than product | Two hydroxyl groups |
| Ethyl Acetate (solvent) | Non-polar | Volatile, removed under vacuum |
| THF (solvent) | Non-polar | Volatile, removed under vacuum |
-
Q: How can I definitively confirm the purity and identity of my final product?
-
A: A combination of techniques is essential.
-
¹H and ¹³C NMR: This will confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for assessing purity. A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) is a strong indicator of a pure compound.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), a strong C=O stretch (~1730 cm⁻¹), and C-O stretches for the ether and ester.
-
-
Experimental Protocols & Visual Workflows
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is designed to purify the title compound while minimizing the risk of acid-catalyzed degradation.
-
Prepare the Slurry: In a beaker, add your required amount of silica gel. Add your starting eluent (e.g., 10% Ethyl Acetate in Hexane) containing 1.5% triethylamine (TEA) until a loose, pourable slurry is formed.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed firmly.
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the starting eluent without TEA. This removes excess base while leaving the silica surface neutralized.
-
Load the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Carefully evaporate all the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[8]
-
-
Elute the Compound: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound.
-
Analyze Fractions: Use TLC to analyze the collected fractions. Combine the fractions containing the pure product.
-
Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator (water bath ≤ 40 °C).
Diagram: Troubleshooting Workflow for Flash Chromatography
This diagram outlines a logical sequence for addressing common issues during the purification of this compound.
Caption: A troubleshooting flowchart for flash chromatography.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chembk.com [chembk.com]
- 14. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to the Synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide not just a protocol, but a deeper understanding of the reaction's nuances, troubleshooting strategies for common issues, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions for a successful and reproducible synthesis.
Introduction: The Chemistry at Play
The synthesis of this compound is most commonly achieved via the Reformatsky reaction . This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound, in this case, 3-oxetanone, in the presence of metallic zinc.[1][2] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, making it compatible with the ester functionality.[2]
The overall transformation is as follows:
Reaction Scheme:
-
Starting Materials: 3-Oxetanone and Ethyl bromoacetate
-
Reagent: Activated Zinc
-
Product: this compound
Understanding the mechanism is key to troubleshooting. The reaction proceeds in two main stages:
-
Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, ethyl bromozincioacetate.[3][4]
-
Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of 3-oxetanone. This is followed by an acidic workup to protonate the resulting zinc alkoxide and yield the final β-hydroxy ester product.[1][5]
Detailed Experimental Protocol
Materials:
-
3-Oxetanone
-
Ethyl bromoacetate
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine (for zinc activation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Zinc Activation: In the flame-dried three-necked flask under an inert atmosphere, add zinc dust (1.5 equivalents relative to 3-oxetanone) and a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process removes the passivating oxide layer from the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask to cover the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of 3-oxetanone (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the stirred zinc suspension.
-
Exotherm and Reflux: The reaction should initiate within a few minutes, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Addition of Reagents: Once the reaction has initiated, add the remaining solution of 3-oxetanone and ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: The reaction fails to initiate, or is very sluggish. What could be the problem?
A1: Failure to initiate is one of the most common problems in a Reformatsky reaction and is almost always due to two main factors:
-
Inactive Zinc: The surface of zinc dust is often coated with a layer of zinc oxide, which prevents the reaction with ethyl bromoacetate.
-
Solution: Ensure your zinc is properly activated. The iodine activation method described in the protocol is effective. Other methods include washing with dilute HCl, or using a Zn-Cu couple.[6] For more challenging cases, Rieke zinc, a highly reactive form of zinc, can be prepared by the reduction of zinc halides.[4]
-
-
Presence of Moisture: The organozinc intermediate is sensitive to moisture. Water will quench the Reformatsky reagent as it forms.
-
Solution: All glassware must be thoroughly flame-dried or oven-dried before use. Anhydrous solvents are critical. Ensure your starting materials are also dry. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Q2: My yield is consistently low, even though the reaction appears to go to completion by TLC. What are the potential causes?
A2: Low yields can be attributed to several factors beyond reaction initiation:
-
Side Reactions:
-
Self-condensation of Ethyl Bromoacetate: If the Reformatsky reagent is slow to react with the 3-oxetanone, it can react with another molecule of ethyl bromoacetate. This is more prevalent at higher temperatures.
-
Solution: Maintain a gentle reflux and ensure the 3-oxetanone is present as the Reformatsky reagent is formed (as in the provided protocol).
-
-
Ring Opening of 3-Oxetanone: The strained oxetane ring is susceptible to ring-opening, especially under harsh acidic or basic conditions.
-
Solution: Use a mild acidic workup, such as saturated aqueous NH₄Cl. Avoid strong acids.[7]
-
-
-
Product Loss During Workup and Purification: The hydroxyl group in the product can make it somewhat water-soluble.
-
Solution: Ensure thorough extraction from the aqueous layer. Back-extraction of the aqueous layer with ethyl acetate can help recover dissolved product. Careful column chromatography with appropriate fraction collection is also key.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Besides unreacted starting materials, several side products can form:
-
Ethyl Acetoacetate: This can form from the self-condensation of the Reformatsky reagent followed by elimination.
-
Ring-Opened Products: If the oxetane ring opens, you may see various linear diol or ether derivatives.
-
Dehydrated Product: The β-hydroxy ester can sometimes undergo dehydration to form an α,β-unsaturated ester, especially if the workup is too acidic or if the reaction is heated for too long after completion.
Q4: How can I be sure I have synthesized the correct product, this compound?
A4: Proper characterization is essential. The following data, based on closely related structures and spectroscopic principles, can be used for confirmation:
-
¹H NMR (Proton NMR):
-
Look for the characteristic signals of the ethyl ester group: a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).
-
The methylene protons of the acetate group (adjacent to the oxetane) should appear as a singlet around 2.7 ppm.
-
The methylene protons of the oxetane ring will likely appear as two distinct signals (doublets or multiplets) between 4.4 and 4.8 ppm due to their diastereotopic nature.
-
A broad singlet corresponding to the hydroxyl proton (OH) will also be present; its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Expect a signal for the ester carbonyl carbon around 172 ppm.
-
The quaternary carbon of the oxetane ring bearing the hydroxyl group should appear around 70-75 ppm.
-
The methylene carbons of the oxetane ring should be in the range of 75-80 ppm.
-
Signals for the ethyl ester carbons will also be present: O-CH₂ around 61 ppm and CH₃ around 14 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the [M+H]⁺ or [M+Na]⁺ adducts. For this compound (C₇H₁₂O₄), the molecular weight is 160.17 g/mol .[8]
-
Infrared (IR) Spectroscopy: Look for a strong, broad absorption band for the O-H stretch of the alcohol around 3400 cm⁻¹ and a strong absorption for the C=O stretch of the ester at approximately 1730 cm⁻¹.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns with this reaction?
A:
-
3-Oxetanone: This is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl bromoacetate: This is a lachrymator (tear gas agent) and is toxic.[10] It should be handled with extreme care in a fume hood.
-
Reaction Exotherm: The formation of the Reformatsky reagent can be exothermic. Adding the reagents too quickly can lead to an uncontrolled reaction. Maintain a controlled addition rate and have an ice bath ready.
Q: Can I use other solvents for this reaction?
A: Anhydrous diethyl ether, benzene, or toluene can also be used for the Reformatsky reaction.[1] However, THF is often preferred due to its ability to solvate the organozinc intermediate effectively.
Q: Is it possible to perform this reaction in one pot without pre-activating the zinc?
A: While some Reformatsky reactions can be performed in a single step, pre-activation of the zinc is highly recommended to ensure a reliable and reproducible reaction initiation.[6]
Q: My final product appears to be an oil. Is this expected?
A: Yes, many β-hydroxy esters are oils or low-melting solids at room temperature. Purity should be assessed by NMR and chromatography rather than by physical state alone.
Visualizing the Process
Reaction Mechanism Workflow
Caption: The two-stage mechanism of the Reformatsky reaction.
Troubleshooting Flowchart
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. scribd.com [scribd.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. scispace.com [scispace.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate. This valuable building block is instrumental in medicinal chemistry for its ability to introduce the desirable oxetane motif, which can enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges, particularly the formation of impurities, during its synthesis.
The primary and most common route to this compound is the Reformatsky reaction.[3][4][5] This reaction involves the condensation of the highly strained cyclic ketone, 3-oxetanone, with an α-halo ester, typically ethyl bromoacetate, mediated by metallic zinc.[3][6] While effective, the unique reactivity of the starting materials can lead to a range of impurities that complicate purification and impact final product quality.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yields in the Reformatsky reaction for this synthesis are often traced back to three main factors:
-
Inactive Zinc: The zinc metal must be activated to ensure efficient oxidative addition into the carbon-bromine bond of ethyl bromoacetate.[7] Inactive zinc, often due to an oxide layer, will significantly hinder the formation of the crucial organozinc reagent (the Reformatsky enolate).
-
Poor Quality Starting Materials: The purity of both 3-oxetanone and ethyl bromoacetate is critical. 3-Oxetanone is susceptible to polymerization, especially if stored improperly or if acidic/basic impurities are present.[8] Ethyl bromoacetate can degrade over time, releasing HBr, which can catalyze side reactions.
-
Suboptimal Reaction Conditions: Temperature control is crucial. While some heat is needed to initiate the reaction, excessive temperatures can promote side reactions, including the self-condensation of the Reformatsky reagent or polymerization of 3-oxetanone.
Q2: I see a significant amount of unreacted 3-oxetanone in my crude product analysis. How can I improve conversion?
A2: The presence of unreacted 3-oxetanone typically points to an issue with the formation or reactivity of the Reformatsky enolate.
-
Ensure Zinc Activation: Use freshly activated zinc dust or a zinc-copper couple to improve the rate of enolate formation.[7]
-
Stoichiometry Check: While a slight excess of the zinc and ethyl bromoacetate is common, ensure that the stoichiometry is appropriate. A significant excess of 3-oxetanone may be used to drive the reaction, but if it remains unreacted, the issue lies with the nucleophile generation.
-
Incremental Addition: Try adding the 3-oxetanone solution slowly to the pre-formed Reformatsky reagent. This can help maintain a higher concentration of the active nucleophile and favor the desired reaction pathway.
Q3: My purified product seems to degrade over time. What is the likely degradation pathway?
A3: The product, this compound, contains a tertiary alcohol adjacent to a strained oxetane ring. Under acidic conditions, this alcohol can be eliminated to form the corresponding unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate. Ensure all traces of acid from the workup are removed by washing with a mild base (e.g., saturated sodium bicarbonate solution) and that the final product is stored in a neutral, dry environment. The strained oxetane ring itself can be susceptible to ring-opening under strong acidic or basic conditions.[9]
Q4: What are the best analytical methods to assess the purity of my product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for detecting volatile impurities such as residual solvents (THF, ether), unreacted ethyl bromoacetate, and some low-molecular-weight byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile impurities and oligomeric species.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and quantifying major impurities without the need for reference standards of those impurities (qNMR).[10][11]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities, which aids in deducing their structures.[12]
Troubleshooting Guide: Common Impurities and Solutions
This section details the most common impurities encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Materials
Unreacted 3-oxetanone[13] and ethyl bromoacetate[14] are common impurities indicating an incomplete or inefficient reaction.
-
Root Cause Analysis:
-
Inefficient Enolate Formation: As discussed in the FAQs, this is the most frequent cause. The zinc surface may be passivated, or the reaction temperature may be too low to initiate the oxidative addition.
-
Premature Quenching: The presence of water in the reaction solvent or starting materials can quench the organozinc reagent as it forms.
-
-
Troubleshooting Protocol:
-
Zinc Activation: Vigorously stir zinc dust under nitrogen with 1M HCl for a few minutes, then decant the acid, wash with water, ethanol, and finally dry ether. Dry the activated zinc under high vacuum before use.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon).[15] Use anhydrous solvents.
-
Initiation: A small iodine crystal can often be used to activate the zinc surface and initiate the reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC to monitor the disappearance of the starting materials before quenching the reaction.
-
Issue 2: Detection of High Molecular Weight Species (Polyoxetane)
The strained four-membered ring of 3-oxetanone makes it susceptible to ring-opening polymerization, especially in the presence of cationic or anionic initiators.[8][16]
-
Root Cause Analysis:
-
Acidic/Basic Impurities: Traces of acid (e.g., from degrading ethyl bromoacetate) or base can catalyze the polymerization of 3-oxetanone.
-
High Temperatures: Excessive heat can promote polymerization.
-
-
Troubleshooting Protocol:
-
Purify 3-Oxetanone: If polymerization is suspected, consider purifying the 3-oxetanone by distillation under reduced pressure immediately before use.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating. The reaction is often exothermic once initiated.
-
Neutralize Reagents: Ensure that the ethyl bromoacetate is free of acidic impurities by passing it through a small plug of neutral alumina if necessary.
-
Issue 3: Formation of Ethyl 4-bromo-3-oxobutanoate
This impurity can arise from the reaction of the Reformatsky enolate with another molecule of ethyl bromoacetate.
-
Root Cause Analysis:
-
High Local Concentration of Enolate/Alkyl Halide: If the reaction is not well-mixed or if the addition rates are not controlled, the enolate can react with the most abundant electrophile, which may be the starting ethyl bromoacetate rather than the 3-oxetanone.
-
-
Troubleshooting Protocol:
-
Slow Addition of Ketone: Add the 3-oxetanone slowly to the reaction mixture containing the zinc and ethyl bromoacetate. This ensures the ketone is present to react with the enolate as it is formed.
-
Dilution: Running the reaction at a slightly higher dilution can sometimes disfavor bimolecular side reactions between the enolate and the starting halide.
-
Data Summary and Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Likely Origin | Key Analytical Signature |
| 3-Oxetanone | C₃H₄O₂ | Unreacted Starting Material | GC-MS: M⁺=72.02; ¹H NMR: Singlet ~4.8 ppm. |
| Ethyl Bromoacetate | BrCH₂CO₂Et | Unreacted Starting Material | GC-MS: Characteristic isotopic pattern for Br; ¹H NMR: Singlet ~3.8 ppm. |
| Poly(3-oxetanone) | (C₃H₄O₂)n | Side reaction of 3-oxetanone | Broad signals in ¹H NMR; High MW species in LC-MS; Insoluble polymer. |
| Ethyl 4-bromo-3-oxobutanoate | BrCH₂COCH₂CO₂Et | Self-condensation of Reformatsky reagent | MS: Isotopic pattern for Br. ¹H NMR will show multiple methylene signals. |
| Ethyl 2-(oxetan-3-ylidene)acetate | C₇H₁₀O₃ | Dehydration of product | MS: M⁺=142.06. ¹H NMR: Disappearance of hydroxyl proton, appearance of vinylic proton signals. |
Diagrams
Caption: Main synthetic pathway via the Reformatsky reaction.
Caption: Common side reactions leading to major impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. US3371065A - Polymers of oxetan-3-one - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. env.go.jp [env.go.jp]
- 13. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. radtech.org [radtech.org]
Side reactions in the synthesis of "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" and their prevention
Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Reformatsky reaction.[1][2] This reaction involves the condensation of an α-halo ester, in this case, ethyl bromoacetate, with a ketone, 3-oxetanone, in the presence of metallic zinc.[1][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of the oxetanone.[2][4] Subsequent acidic workup yields the desired β-hydroxy ester.[1]
While the Reformatsky reaction is a powerful tool for C-C bond formation, the strained nature of the 3-oxetanone ring and the reactivity of the organozinc intermediate can lead to several side reactions.[5][6] Understanding and controlling these side reactions is critical for a successful synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction yield is very low. What are the potential causes and how can I improve it?
Several factors can contribute to low yields. Let's break them down:
-
Poor Zinc Activation: The zinc metal must be activated to facilitate its insertion into the carbon-halogen bond of ethyl bromoacetate.[7] A layer of zinc oxide on the surface of the zinc can inhibit the reaction.
-
Solution: Activate the zinc dust or turnings immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to activate the zinc in situ.[7]
-
-
Impure Reagents: The presence of water or other protic impurities in the solvent or reagents can quench the organozinc intermediate, leading to the formation of ethyl acetate and reducing the overall yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), and freshly distilled reagents.[1] Ethyl bromoacetate and 3-oxetanone should be of high purity.
-
-
Suboptimal Reaction Temperature: The formation of the organozinc reagent and its subsequent reaction with 3-oxetanone are temperature-sensitive.
-
Solution: The reaction is typically initiated at room temperature and then gently heated to reflux to ensure completion.[3] However, excessive heat can promote side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
FAQ 2: I'm observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how do I prevent it?
This is a common issue and often points to the formation of the self-condensation product of ethyl bromoacetate.
-
Side Reaction: The Reformatsky reagent can react with another molecule of ethyl bromoacetate in an acylation-type reaction, leading to the formation of ethyl 3-bromo-2-(bromomethyl)-3-oxopropanoate.
-
Prevention:
-
Slow Addition: Add the ethyl bromoacetate slowly to the reaction mixture containing activated zinc and 3-oxetanone. This maintains a low concentration of the α-halo ester and favors the reaction with the ketone.
-
One-Pot vs. Two-Step: While often performed as a one-pot synthesis, separating the formation of the Reformatsky reagent from its reaction with the ketone can provide better control.[1] In a two-step procedure, the organozinc reagent is prepared first and then the 3-oxetanone is added.
-
FAQ 3: My final product seems to be unstable, and I'm seeing degradation over time. What is happening?
The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases.[5][6]
-
Side Reaction: Acid-catalyzed ring-opening of the 3-hydroxyoxetane moiety can lead to the formation of diol byproducts. The use of strong acids during the workup is a common cause.[5]
-
Prevention:
-
Mild Acidic Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of strong mineral acids like HCl or H₂SO₄. This is typically sufficient to hydrolyze the zinc alkoxide intermediate without causing significant ring-opening.
-
Controlled pH: Carefully monitor and control the pH during the workup and purification steps.
-
Storage: Store the purified product in a cool, dry place, and consider storing it under an inert atmosphere if long-term stability is required.
-
-
Visualizing the Reaction and Side Reactions
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main reaction and potential side reactions.
III. Recommended Experimental Protocol
This protocol is designed to minimize side reactions and maximize the yield and purity of this compound.
Materials:
-
Zinc dust, activated
-
Ethyl bromoacetate[8]
-
3-Oxetanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to the zinc dust. Add anhydrous THF to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-oxetanone (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.
-
Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining solution dropwise over 30-60 minutes to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[9][10]
Troubleshooting Flowchart
The following flowchart provides a systematic approach to troubleshooting common issues during the synthesis.
Caption: A step-by-step troubleshooting guide.
IV. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Zinc Activation | Pre-activate with dilute HCl or in situ with iodine.[7] | Removes passivating zinc oxide layer. |
| Solvent | Anhydrous THF or diethyl ether.[1] | Prevents quenching of the organozinc intermediate. |
| Reagent Purity | Use high-purity, dry reagents. | Minimizes side reactions and improves yield. |
| Addition Rate | Slow, dropwise addition of ethyl bromoacetate. | Prevents self-condensation. |
| Temperature | Gentle reflux. | Balances reaction rate and side product formation. |
| Workup | Saturated aqueous NH₄Cl. | Avoids acid-catalyzed ring-opening of the oxetane.[5] |
V. References
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
Silvi, M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1686-1759.
-
Wikipedia. (2023, November 28). Reformatsky reaction. Retrieved from --INVALID-LINK--
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Synthesis of Oxetanes. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485.
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 23). Ethyl bromoacetate. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 9. CN104177257A - Purification method of ethyl acetate - Google Patents [patents.google.com]
- 10. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
Technical Support Center: Enhancing the Stability of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate in Solution
Welcome to the technical support guide for Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS: 1638771-95-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this versatile building block in experimental settings. Given its dual-functional nature, containing both an ethyl ester and a 3-hydroxyoxetane ring, understanding its chemical liabilities is critical for obtaining reliable and reproducible results.
Core Concepts: Understanding the Degradation Pathways
"this compound" possesses two primary sites susceptible to degradation in solution: the ester linkage and the strained oxetane ring. The stability of the molecule is predominantly influenced by pH, temperature, and the solvent system employed.
-
Ester Hydrolysis: The ethyl ester group can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid, "2-(3-hydroxyoxetan-3-yl)acetic acid," and ethanol. Base-catalyzed hydrolysis, also known as saponification, is typically rapid and irreversible.[1][2] Acid-catalyzed hydrolysis is also a significant pathway, especially at low pH.[2]
-
Oxetane Ring-Opening: The four-membered oxetane ring, while stabilized by its 3,3-disubstituted pattern, is susceptible to ring-opening under strongly acidic conditions.[3][4] This occurs via protonation of the oxetane oxygen, followed by nucleophilic attack from the solvent (e.g., water), leading to the formation of a 1,3-diol derivative.[5][6] The oxetane ring generally exhibits greater stability under neutral and basic conditions.[3][7]
The interplay of these two pathways dictates the overall stability of the compound in a given experimental setup.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations in a question-and-answer format to help you diagnose and resolve stability problems.
Q1: I'm observing rapid loss of my starting material in an aqueous buffer (pH 8.5) at room temperature. What is the likely cause and how can I prevent it?
A1:
-
Likely Cause: The primary cause of degradation at a basic pH of 8.5 is the rapid, base-catalyzed hydrolysis (saponification) of the ethyl ester group.[1] The oxetane ring itself is generally stable under these conditions.[3][7]
-
Scientific Explanation: The hydroxide ions in the buffer act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. This reaction is typically a second-order process and its rate increases with both temperature and hydroxide concentration.[1][8]
-
Recommended Solutions:
-
pH Adjustment: If your experiment allows, lower the pH of your buffer to a neutral range (pH 6.0 - 7.5), where the rate of hydrolysis is minimized.
-
Temperature Control: Perform your experiments at a lower temperature (e.g., 4°C) to significantly reduce the rate of hydrolysis.
-
Use Fresh Solutions: Prepare your solutions immediately before use and avoid long-term storage in aqueous buffers.
-
Q2: My experiment requires acidic conditions (pH 3-4). I see the expected ester hydrolysis product, but also another, more polar impurity by HPLC. What is this second impurity?
A2:
-
Likely Cause: The second, more polar impurity is likely a 1,3-diol derivative resulting from the acid-catalyzed ring-opening of the oxetane.[5][6]
-
Scientific Explanation: Under acidic conditions, both degradation pathways are active. While ester hydrolysis occurs, the oxetane oxygen can also be protonated. This protonation makes the ring's carbon atoms highly electrophilic and susceptible to attack by a nucleophile, such as water from the solvent.[9] This reaction cleaves the C-O bond of the ring, resulting in a linear diol structure, which is significantly more polar than the parent compound or the carboxylic acid degradant.
-
Recommended Solutions:
-
Minimize Exposure Time: Limit the duration the compound is exposed to strongly acidic conditions.
-
Use Lewis Acids Cautiously: Be aware that Lewis acids can also promote oxetane ring-opening.[5] If a Lewis acid is required, choose milder conditions and lower temperatures.
-
Forced Degradation Analysis: To confirm the identity of the unknown peak, you can perform a forced degradation study (see Protocol 2) under harsh acidic conditions (e.g., 0.1 M HCl) and analyze the resulting mixture by LC-MS to identify the mass of the degradant.
-
Q3: What are the optimal conditions for preparing and storing a stock solution of the compound?
A3:
-
Likely Cause of Instability: Improper solvent choice and storage temperature can lead to slow degradation over time, even in seemingly "neat" solutions.
-
Scientific Explanation: Protic solvents like methanol or ethanol can participate in transesterification or act as nucleophiles if acidic or basic impurities are present. Water, even at residual levels, can cause slow hydrolysis.
-
Recommended Solutions:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or Acetonitrile.
-
Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Inert Atmosphere: For maximum stability, especially if the solvent is not perfectly anhydrous, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
Proactive Stability Management and Protocols
To ensure the integrity of your experiments, proactive stability management is essential. The following protocols and data provide a framework for handling and analyzing "this compound".
Summary of Solution Stability
The following table summarizes the expected stability of the compound under various conditions, providing a quick reference for experimental design.
| Condition | Parameter | Effect on Stability | Primary Degradation Pathway |
| pH | < 4 (Strongly Acidic) | Poor . Rapid degradation. | Ester Hydrolysis & Oxetane Ring-Opening[2][5][6] |
| 4 - 6 (Mildly Acidic) | Fair . Slow degradation. | Ester Hydrolysis[2] | |
| 6 - 7.5 (Neutral) | Good . Most stable range. | Very slow Ester Hydrolysis | |
| > 8 (Basic) | Poor . Rapid degradation. | Ester Hydrolysis (Saponification)[1] | |
| Temperature | 4°C | Good . Recommended for working solutions. | Slows all degradation pathways. |
| 20-25°C (RT) | Fair to Poor . Degradation likely in aqueous buffers. | Accelerates all degradation pathways.[1] | |
| > 40°C | Very Poor . Significant degradation expected. | Greatly accelerates all degradation pathways. | |
| Solvent | Aprotic (DMSO, ACN) | Excellent . Recommended for stock solutions. | Minimizes hydrolysis and ring-opening. |
| Protic (Water, MeOH) | Poor to Fair . Acts as a reactant. | Facilitates hydrolysis and ring-opening.[6][9] |
Protocol 1: Preparation of a Working Aqueous Solution
This protocol is designed to maximize the short-term stability of the compound in an aqueous environment for immediate use in biological or chemical assays.
-
Prepare Stock Solution: Dissolve "this compound" in anhydrous DMSO to a high concentration (e.g., 50 mM).
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to be within the optimal range of 6.0-7.5. Filter the buffer through a 0.22 µm filter.
-
Chill Solutions: Place both the DMSO stock solution and the aqueous buffer on ice and allow them to equilibrate to ~4°C.
-
Final Dilution: Perform the final dilution by adding the required volume of the cold DMSO stock to the cold aqueous buffer. Mix gently but thoroughly.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store the diluted aqueous solution for later use.
Protocol 2: Workflow for a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradants and establishing a stability-indicating analytical method.[10][11] This workflow outlines the key steps.
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
-
What is the most common degradation product I should expect to see?
-
In most buffered aqueous solutions (pH > 5), the primary degradation product will be the carboxylic acid from ester hydrolysis.[1]
-
-
Is this compound sensitive to light?
-
While the core structure does not contain a significant chromophore that would suggest high photosensitivity, a comprehensive stability assessment should include photostability testing according to ICH Q1B guidelines. This involves exposing the compound in both solid and solution states to a controlled light source.
-
-
How do I monitor the degradation of the compound?
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[12] A C18 column with a water/acetonitrile mobile phase gradient is a good starting point. This method can separate the relatively nonpolar parent compound from its more polar degradation products (the carboxylic acid and the 1,3-diol).
-
-
Can I use this compound with reagents like LiAlH4 or Grignards?
-
Strong reducing agents like LiAlH4 will reduce the ester group and likely open the oxetane ring.[3] Organometallic reagents like Grignards will react with the ester and the hydroxyl group and may also promote ring-opening, especially with heating or the presence of Lewis acidic salts (e.g., MgBr2).[3] These reagents are generally not compatible without appropriate protection strategies.
-
References
- 1. cdn.prexams.com [cdn.prexams.com]
- 2. quora.com [quora.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. sfu.ca [sfu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. biomedres.us [biomedres.us]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable building block. The presence of a polar hydroxyl group, a strained oxetane ring, and an ester functionality presents specific challenges that require a well-designed purification strategy. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure you achieve high purity and yield.
Section 1: Understanding the Molecule & The Challenge
This compound is a moderately polar compound due to its combination of a hydrogen-bond-donating hydroxyl group and hydrogen-bond-accepting ether and ester groups.[1] Its purification is often complicated by its high polarity, which can lead to strong interactions with standard silica gel, causing issues like peak tailing and poor recovery. Furthermore, the strained oxetane ring may be sensitive to highly acidic or basic conditions, which could be present on the surface of some stationary phases.[2]
A successful purification strategy hinges on selecting the appropriate stationary and mobile phases to achieve a balance between retention of the target compound and effective separation from impurities.
Physicochemical Properties of Target Compound & Potential Impurities
Understanding the properties of your target molecule relative to potential impurities is the first step in developing a robust separation method. The following table outlines these properties, assuming a synthesis route such as a Reformatsky reaction between oxetan-3-one and an ethyl haloacetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Polarity |
| This compound (Target) | C₇H₁₂O₄ | 160.17[3][4] | 251.5[3][4] | Moderately Polar |
| Oxetan-3-one (Starting Material) | C₃H₄O₂ | 72.06 | ~140 | Polar |
| Ethyl Bromoacetate (Starting Material) | C₄H₇BrO₂ | 167.00 | 159 | Less Polar than product |
| Reaction Byproducts / Dimers | Variable | Variable | Variable | Variable |
Section 2: Core Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Workflow Overview
Caption: Standard workflow for column chromatography purification.
Step-by-Step Methodology
1. Materials & Reagents
-
Crude this compound mixture
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)[5]
-
Dichloromethane (DCM) and Methanol (MeOH) (Optional, for more polar systems)
-
Glass chromatography column
-
TLC plates (Silica gel 60 F₂₅₄)
-
Collection tubes/flasks
2. Mobile Phase Selection (TLC Scouting) The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.2-0.4.[2]
-
Procedure: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution onto a TLC plate.
-
Test Solvents: Develop the plate in various solvent systems. A good starting point is a mixture of n-Hexane and Ethyl Acetate.
-
Example Systems:
-
30% Ethyl Acetate / 70% n-Hexane
-
50% Ethyl Acetate / 50% n-Hexane
-
70% Ethyl Acetate / 30% n-Hexane
-
-
Observation: The target compound, being polar, will likely require a higher percentage of ethyl acetate. If it remains at the baseline, consider a more polar system like DCM/MeOH.
3. Column Packing (Wet Slurry Method)
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (typically 40-60g of silica per 1g of crude mixture) with the initial, least polar mobile phase you plan to use.
-
Pour this slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more solvent as needed, ensuring the top of the silica bed never runs dry.
4. Sample Loading Proper loading is critical for good separation. The goal is to apply the sample in as narrow a band as possible.[6]
-
Wet Loading: (Preferred if soluble) Dissolve the crude product in the minimum amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the silica bed. Drain the solvent until it is just level with the top of the silica. Carefully add a new layer of sand.
-
Dry Loading: (Ideal for poorly soluble samples) Dissolve the crude product in a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column. Add a layer of sand on top.
5. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions.
-
Isocratic Elution: Use the same solvent composition throughout the entire process. This is simpler but may be slow if impurities have very different polarities.
-
Gradient Elution: Start with a less polar solvent system (e.g., 30% EtOAc in Hexane) to elute non-polar impurities. After these have been collected, gradually increase the polarity (e.g., switch to 50% EtOAc, then 70% EtOAc) to elute your target compound more quickly and in a smaller volume.[2]
6. Analysis and Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of your compound.
-
Once identified, combine all fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Confirm the purity and identity of the final product using NMR, LC-MS, or another appropriate analytical technique.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of polar molecules like this compound.
Troubleshooting Decision Tree: Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving from the top of the column, even with 100% ethyl acetate. What should I do?
-
Answer: This indicates your compound is very strongly adsorbed to the silica. The free hydroxyl group is the likely cause. You need a more polar mobile phase. Start adding a small percentage of methanol (MeOH) to your ethyl acetate. A mobile phase of 99% EtOAc / 1% MeOH, moving up to 5% or 10% MeOH, will significantly increase the eluting power and should move your compound.
Q2: My purified product shows a new spot on the TLC plate after sitting for a day. Why?
-
Answer: This suggests potential compound instability. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[2] To verify this, spot your crude material on a TLC plate, let it sit in the open for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica.[2] In this case, consider using a deactivated or neutral stationary phase like neutral alumina or Florisil.
Q3: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?
-
Answer: Fine-tuning the solvent system is key. Try switching solvent families. For example, instead of a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter selectivity and improve separation. Running a slower, more careful column with a very shallow gradient can also significantly improve the resolution of closely eluting spots.
Q4: Should I use wet or dry loading for this specific compound?
-
Answer: This depends on the solubility of your crude mixture. This compound itself is quite polar and may not dissolve well in the low-polarity mobile phase required to elute non-polar impurities first. If you find your crude material is oily or poorly soluble in your starting eluent, the dry loading method is highly recommended to ensure a narrow starting band and optimal separation.[6]
Q5: Can I use reverse-phase chromatography for this purification?
-
Answer: Yes, reverse-phase (RP) chromatography is a viable alternative, especially if you face stability issues on normal-phase silica.[2] For RP, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[7][8] Your polar product would elute later than non-polar impurities in this system. This is often used in HPLC for analysis and can be scaled to preparative purification.
References
- 1. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 5. Ethyl Acetate Production: Enhancing Yield and Purity [eureka.patsnap.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. labtech.tn [labtech.tn]
Removal of starting materials from "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" product
Technical Support Center: Purification of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Welcome to the technical support and troubleshooting guide for the purification of this compound. This resource is designed for researchers and drug development professionals to address common challenges in removing starting materials and byproducts from this valuable building block.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
Q1: What are the most probable starting material impurities in my crude product?
The most common synthetic route to this compound is the Reformatsky reaction.[1][2][3][4][5] This involves the reaction of 3-oxetanone with an ethyl haloacetate (typically ethyl bromoacetate) in the presence of activated zinc metal. Therefore, the primary impurities you are likely to encounter are:
-
Unreacted 3-Oxetanone: A polar, water-soluble ketone.
-
Unreacted Ethyl Bromoacetate: A less polar ester that is insoluble in water.[6][7][8][9]
-
Inorganic Zinc Salts (e.g., ZnBr₂): Byproducts of the reaction mechanism that are typically water-soluble.[2][4]
Q2: Why is purification challenging?
The primary challenge lies in the similar polarity and solubility profiles of the desired product and the 3-oxetanone starting material. Both possess polar functional groups (hydroxyl, ester, ketone, ether) and exhibit some degree of water solubility, which can complicate both aqueous workups and chromatographic separations.
Impurity & Product Property Comparison
Understanding the distinct physical properties of your product and the potential impurities is the first step in designing an effective purification strategy.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Solubility in Water | Key Feature for Separation |
| This compound (Product) | C₇H₁₂O₄ | 160.17 | ~251.5 (Predicted)[10][11][12] | Soluble | Tertiary alcohol, polar |
| 3-Oxetanone (Starting Material) | C₃H₄O₂ | 72.06 | ~140[13][14] | Soluble/Miscible[15] | Highly polar, low MW |
| Ethyl Bromoacetate (Starting Material) | C₄H₇BrO₂ | 167.00 | ~159-168.5[6][7][8][9] | Insoluble, decomposes[6][7] | Non-polar, water-insoluble |
| Zinc Bromide (Byproduct) | ZnBr₂ | 225.19 | 697 | Highly Soluble | Ionic salt |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter, identified through common analytical techniques like NMR or TLC, and provides targeted solutions.
Problem 1: Residual 3-Oxetanone Detected in Product
-
Root Cause Analysis: 3-Oxetanone is highly polar and water-soluble, much like the product.[15] During a standard aqueous workup, it can partition between the organic and aqueous layers, leading to incomplete removal. Its polarity can also cause it to co-elute with the product during flash chromatography if the solvent system is not optimized.
-
Solution Pathway:
-
Optimized Aqueous Wash: Perform multiple washes with a saturated sodium chloride solution (brine). The high ionic strength of brine decreases the solubility of organic compounds in the aqueous layer, pushing both the product and, to some extent, the 3-oxetanone into the organic phase.[16] While this seems counterintuitive for removing the impurity, it is a crucial first step to remove highly soluble zinc salts. Subsequent purification relies on chromatography.
-
High-Resolution Flash Chromatography: This is the most effective method. The key is to select a solvent system that maximizes the difference in retention factor (Rƒ) between the product and 3-oxetanone.
-
Recommended Solvent Systems: Start with a gradient of Ethyl Acetate (EtOAc) in Hexanes. A typical starting point for polar compounds is 30-50% EtOAc/Hexane.[17][18][19]
-
Pro-Tip: If co-elution persists, consider adding a small percentage of a more polar solvent like methanol (MeOH) to a dichloromethane (DCM) mobile phase (e.g., 1-5% MeOH in DCM).[17][18] Use this sparingly, as too much methanol can reduce resolution.
-
-
Problem 2: Residual Ethyl Bromoacetate Detected in Product
-
Root Cause Analysis: This indicates an incomplete reaction. Ethyl bromoacetate is significantly less polar than the desired product.[6][7][8][9]
-
Solution Pathway:
-
Standard Flash Chromatography: This separation is generally straightforward. The less polar ethyl bromoacetate will elute much earlier than the polar product. A simple isocratic or shallow gradient system of Ethyl Acetate/Hexanes (e.g., starting at 20% and moving to 50% EtOAc) will effectively separate the two compounds.[19][20]
-
Problem 3: Product Appears Oily or Contains Inorganic Solids
-
Root Cause Analysis: The presence of zinc salts (e.g., ZnBr₂) from the Reformatsky reaction.[2][4] These salts must be removed during the workup, as they are insoluble in common chromatography solvents and can interfere with purification and analysis.
-
Solution Pathway:
-
Acidic Aqueous Wash: The most robust method for removing zinc salts is an aqueous wash with a mild acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is highly effective.[21] The acidic nature of the NH₄Cl solution protonates the zinc enolate intermediate, and the resulting zinc salts are readily partitioned into the aqueous layer.
-
Filtration: If a large amount of solid zinc byproduct is present after quenching the reaction, it is often beneficial to filter the entire crude mixture through a pad of Celite® (diatomaceous earth) before proceeding with the liquid-liquid extraction. This prevents emulsions and separation issues in the separatory funnel.[22]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup for Reformatsky Reactions
This protocol is designed to efficiently remove the bulk of inorganic salts and water-soluble impurities prior to chromatography.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction vessel to 0 °C in an ice bath.
-
Acidic Wash: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. Continue stirring for 10-15 minutes.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the organic solvent used was diethyl ether or THF, dilute the mixture with a larger volume of a less water-soluble solvent like Ethyl Acetate to ensure proper phase separation.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Saturated aqueous sodium chloride (brine) solution (to remove the bulk of dissolved water).[16]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: High-Resolution Flash Chromatography
This protocol provides a starting point for purifying the crude product obtained from Protocol 1.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexanes or a low-polarity mixture (e.g., 10% EtOAc/Hexanes).
-
Loading: Load the dissolved sample onto the column.
-
Elution Strategy:
-
Initial Elution: Begin eluting with a low-polarity solvent mixture (e.g., 20% EtOAc in Hexanes) to elute any non-polar impurities like residual ethyl bromoacetate.
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is from 20% EtOAc to 70% EtOAc in Hexanes over 10-15 column volumes.
-
TLC Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product. A typical Rƒ for the product in 50% EtOAc/Hexanes is around 0.3-0.4.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualization & Workflows
General Purification Workflow
The following diagram outlines the logical flow from the crude reaction mixture to the final, purified product.
Caption: General purification workflow for this compound.
Troubleshooting Logic Tree
This diagram helps diagnose purification issues based on the impurity identified.
Caption: Troubleshooting logic based on identified impurity.
Section 5: References
-
3-Oxetanone | 6704-31-0. Guidechem. --INVALID-LINK--
-
Ethyl bromoacetate | C4H7BrO2 | CID 7748. PubChem, National Institutes of Health. --INVALID-LINK--
-
3-Oxetanone. Wikipedia. --INVALID-LINK--
-
Ethyl bromoacetate | 105-36-2. ChemicalBook. --INVALID-LINK--
-
Ethyl bromoacetate CAS:105-36-2. Jinan Future chemical Co.,Ltd. --INVALID-LINK--
-
Solvent Systems for Flash Column Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. --INVALID-LINK--
-
Ethyl bromoacetate CAS#: 105-36-2. ChemWhat. --INVALID-LINK--
-
Strategies for thoughtful troubleshooting of organic synthesis experiments. Benchchem. --INVALID-LINK--
-
ETHYL BROMOACETATE. Ataman Kimya. --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
-
Successful Flash Chromatography. King Group, University of Sheffield. --INVALID-LINK--
-
Column Chromatography Notes. Membrane Solutions. --INVALID-LINK--
-
oxetan-3-one. ChemBK. --INVALID-LINK--
-
3-Oxetanone | C3H4O2 | CID 15024254. PubChem, National Institutes of Health. --INVALID-LINK--
-
FLASH OPTIMIZATION. Brian H. Northrop, Wesleyan University. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. ACS Webinars. --INVALID-LINK--
-
3-Oxetanone | 6704-31-0. ChemicalBook. --INVALID-LINK--
-
Reformatsky reaction. BYJU'S. --INVALID-LINK--
-
Reformatsky reaction. Wikipedia. --INVALID-LINK--
-
Reformatsky Reaction. NROChemistry. --INVALID-LINK--
-
Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. J. Vis. Exp.--INVALID-LINK--
-
Reformatsky Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
Reformatskii reaction module. Slideshare. --INVALID-LINK--
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides. Google Patents. --INVALID-LINK--
-
Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--
-
Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125. PubChem, National Institutes of Health. --INVALID-LINK--
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Pinnacle Labs. --INVALID-LINK--
-
Ethyl Acetate | CH3COOC2H5 | CID 8857. PubChem, National Institutes of Health. --INVALID-LINK--
-
Ethyl Acetoacetate | C6H10O3 | CID 8868. PubChem, National Institutes of Health. --INVALID-LINK--
-
Stripping of Zinc(II) (% S) with Water from the Loaded Organic Phase. ResearchGate. --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Reaction Work-Ups. Chemistry LibreTexts. --INVALID-LINK--
-
This compound. Chongqing Chemdad Co., Ltd. --INVALID-LINK--
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. --INVALID-LINK--
-
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate. --INVALID-LINK--
-
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatskii reaction module | PPTX [slideshare.net]
- 6. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. chemwhat.com [chemwhat.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 12. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 14. chembk.com [chembk.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 20. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Welcome to the technical support center for the scale-up synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the laboratory bench to pilot or production scale. We will explore the common challenges associated with the Reformatsky reaction used for its synthesis, providing actionable troubleshooting advice and answers to frequently asked questions.
The oxetane motif is increasingly important in medicinal chemistry for its ability to advantageously modify properties like solubility, metabolic stability, and lipophilicity.[1][2] this compound, a key building block, is typically synthesized via the reaction of an organozinc intermediate (a Reformatsky reagent) derived from ethyl bromoacetate with oxetan-3-one. While effective at the lab scale, this process presents unique challenges when scaled up.
Core Synthesis Workflow: The Reformatsky Reaction
The fundamental transformation involves the insertion of metallic zinc into the carbon-bromine bond of ethyl bromoacetate to form a zinc enolate. This organozinc reagent then adds to the carbonyl group of oxetan-3-one. A subsequent aqueous workup liberates the desired β-hydroxy ester.[3][4]
Standard Laboratory Protocol
-
Zinc Activation: Zinc dust or powder is activated using methods such as washing with HCl, followed by water, ethanol, and ether, and then dried under a high vacuum.
-
Reagent Preparation: A solution of oxetan-3-one and ethyl bromoacetate in a dry, aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (Nitrogen or Argon).
-
Reaction Initiation: The prepared solution is added slowly to a suspension of the activated zinc in the same solvent. The reaction is often initiated with gentle heating or the addition of an initiator like iodine.
-
Reaction & Monitoring: The reaction is maintained at a controlled temperature (often reflux) and monitored for completion by TLC, GC, or HPLC.
-
Work-up: The reaction is cooled and quenched by the slow addition of a saturated aqueous solution (e.g., NH₄Cl or citric acid).
-
Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or vacuum distillation.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses the most common issues encountered during the scale-up of this reaction in a question-and-answer format.
Question 1: The reaction fails to initiate or shows very low conversion. What are the likely causes and solutions?
Answer: Failure to initiate is the most frequent problem in scaling up the Reformatsky reaction. The primary culprits are inactive zinc, presence of moisture, or poor reagent quality.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Zinc Surface | The surface of zinc metal is typically coated with a passivating layer of zinc oxide, which prevents its reaction with ethyl bromoacetate.[4] Activation methods that work on a small scale may be insufficient for larger quantities. | At Scale: Use commercially available activated zinc powder or activate in-house using 1) dilute HCl wash followed by solvent rinses and vacuum drying, or 2) using initiators like a small crystal of iodine, TMSCl, or 1,2-dibromoethane directly in the reaction vessel to expose a fresh metal surface. |
| Residual Moisture | Organozinc reagents are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will quench the zinc enolate as it forms, halting the reaction. | At Scale: Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns). Starting materials should be checked for water content (Karl Fischer titration). Ensure the reactor is dried thoroughly (e.g., by heating under vacuum) before use. |
| Poor Quality Ethyl Bromoacetate | Ethyl bromoacetate can degrade over time, especially if exposed to moisture, leading to the formation of bromoacetic acid and ethanol.[5][6] It is also a potent lachrymator and requires careful handling.[6] | At Scale: Use freshly distilled or newly purchased, high-purity ethyl bromoacetate. Verify purity by GC or NMR before use. Store under an inert atmosphere and away from light. |
| Insufficient Localized Heating | On a larger scale, achieving the localized "hot spot" needed to initiate the reaction can be difficult due to better heat dissipation. | At Scale: After adding a small portion of the reagents, use a heat gun on a specific spot of the reactor (if glass) to initiate the reaction, evidenced by a color change or gentle reflux. Once initiated, the exothermic reaction often sustains itself. |
Question 2: Significant amounts of byproducts are forming, primarily a dimer of ethyl bromoacetate (ethyl 4-bromo-3-oxobutanoate). How can this be mitigated?
Answer: The self-condensation of the Reformatsky reagent is a known side reaction. This occurs when the zinc enolate attacks the ester carbonyl of another molecule of ethyl bromoacetate. This is favored when the concentration of the zinc enolate is high relative to the ketone.
| Potential Cause | Explanation | Recommended Solution |
| Slow Addition of Zinc Enolate to Ketone | If the zinc enolate is pre-formed and then added to the ketone, its concentration is high, favoring self-condensation. | At Scale (Barbier Conditions): The preferred method is to add a solution of the ethyl bromoacetate and oxetan-3-one simultaneously to a suspension of activated zinc.[4] This keeps the instantaneous concentration of the zinc enolate low, ensuring it reacts with the more electrophilic ketone as it forms. |
| High Reaction Temperature | Higher temperatures can increase the rate of side reactions relative to the desired product formation. | At Scale: Maintain the lowest possible temperature that sustains the reaction. This often means initiating the reaction and then using cooling to control the exotherm, maintaining a gentle reflux rather than vigorous heating. |
Question 3: The oxetane ring appears to be opening, leading to decomposition and low yields. Why is this happening and how can it be prevented?
Answer: The four-membered oxetane ring is strained and susceptible to ring-opening under harsh acidic or basic conditions, and sometimes with strong Lewis acids.[2][7][8] While 3,3-disubstituted oxetanes show enhanced stability, care must still be taken.[2][9]
| Potential Cause | Explanation | Recommended Solution |
| Harsh Acidic Quench/Work-up | Using strong mineral acids (like HCl or H₂SO₄) during the work-up can catalyze the ring-opening of the product. | At Scale: Quench the reaction with a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a 10% aqueous citric acid solution. Maintain a low temperature during the quench. |
| Presence of Lewis Acidic Byproducts | The ZnBr₂ formed during the reaction is a Lewis acid that can potentially coordinate to the oxetane oxygen and promote ring-opening, especially at elevated temperatures. | At Scale: Keep reaction times to a minimum once the starting material is consumed. Prompt quenching and work-up will minimize the product's exposure to these Lewis acidic species. |
| Purification on Silica Gel | The acidic nature of standard silica gel can cause degradation of the product on the column, leading to streaking and low recovery. | At Scale: If chromatography is necessary, use deactivated (neutral) silica gel or an alternative stationary phase like alumina. Better yet, develop a purification method that avoids chromatography, such as vacuum distillation or crystallization if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials on a large scale?
-
Oxetan-3-one: Purity should be >98%. It is sensitive to strong acids and bases and can be prone to polymerization.[7][10] It should be stored cold and under an inert atmosphere.
-
Ethyl Bromoacetate: Purity should be >99%. It must be free of acidic impurities.[5] As it is a lachrymator, closed-system transfers are essential for large quantities.[6]
-
Zinc: Use fine powder or dust for maximum surface area. Activation is critical. The quality of the zinc directly impacts initiation and yield.
Q2: What are the main safety concerns when scaling up this reaction?
-
Ethyl Bromoacetate Toxicity: It is highly toxic if inhaled and a strong irritant.[6] All manipulations must be done in a well-ventilated area (e.g., fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including respiratory protection for large-scale transfers.
-
Reaction Exotherm: The formation of the organozinc reagent is exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if the addition rate is not carefully controlled. A reactor with adequate cooling capacity and pressure relief systems is mandatory.
-
Flammable Solvents: The use of large volumes of THF or diethyl ether presents a significant fire hazard. Ensure all equipment is properly grounded to prevent static discharge.
Q3: Can other metals or reagents be used instead of zinc? Yes, other metals like indium, samarium (SmI₂), and magnesium have been used for Reformatsky-type reactions.[4][11] However, zinc is the most common due to its ideal reactivity (less reactive than Grignard reagents, preventing self-condensation of the ester) and relatively low cost.[3][4]
Mechanistic Overview
Understanding the reaction mechanism is key to troubleshooting. The process involves the oxidative addition of zinc into the C-Br bond, followed by coordination of the ketone and a six-membered ring transition state to form the new C-C bond.
Caption: Simplified mechanism of the Reformatsky reaction with Oxetan-3-one.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Comparative analysis of "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" vs PEG linkers in PROTACs
A Comparative Guide to Optimizing Ternary Complex Formation and Drug-like Properties
Introduction: The Linker is Not Just a Spacer
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules consist of two ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a chemical linker.[4][5] Far from being an inert tether, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[][7][8]
The linker's design dictates the spatial arrangement and proximity of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] This guide provides an in-depth comparative analysis of two distinct and widely discussed linker classes: the conventional, flexible polyethylene glycol (PEG) linkers and emerging, rigid three-dimensional linkers, exemplified by scaffolds derived from "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate".
We will delve into the structural and functional implications of linker choice, supported by experimental data and protocols, to empower researchers in the rational design of next-generation protein degraders.
Section 1: The Flexible Workhorse - Polyethylene Glycol (PEG) Linkers
PEG linkers are the most common and well-established class of linkers used in PROTAC design.[9] Composed of repeating ethylene glycol units, they are prized for their hydrophilicity, synthetic accessibility, and conformational flexibility.[10][11]
Advantages of PEG Linkers:
-
Enhanced Solubility: A major hurdle in PROTAC development is their high molecular weight and hydrophobicity, which often leads to poor aqueous solubility. The hydrophilic ether oxygens in the PEG chain can significantly improve the solubility of the entire molecule.[12][13]
-
Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, and their synthesis is straightforward, allowing for rapid and systematic variation of linker length.[9][14]
-
Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt multiple conformations, which can increase the probability of achieving a productive ternary complex geometry, especially when the binding surfaces of the two proteins are not perfectly aligned.[10][12]
Disadvantages of PEG Linkers:
-
Entropic Penalty: The high flexibility of PEG linkers can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing the complex's stability.[10]
-
Poor Physicochemical Properties: While improving solubility, long PEG chains can contribute to a high number of rotatable bonds and a large polar surface area, which are often associated with poor cell permeability and oral bioavailability.[10]
-
Metabolic Liability: The ether bonds in PEG linkers can be susceptible to metabolic cleavage, potentially reducing the in vivo half-life of the PROTAC.[11]
Section 2: The Rigid Contender - Oxetane-Based Linkers
To overcome the limitations of flexible linkers, researchers are increasingly exploring rigid and three-dimensional (3D) scaffolds.[10][15] Oxetanes, four-membered oxygen-containing rings, have emerged as a particularly attractive motif in medicinal chemistry.[16][17][18] Building blocks like "this compound" provide a synthetically accessible entry point to incorporate this rigid, polar, and 3D scaffold into PROTAC linkers.
Advantages of Oxetane-Based Linkers:
-
Improved Physicochemical Properties: The oxetane motif can significantly enhance aqueous solubility while having a less detrimental impact on lipophilicity compared to gem-dimethyl or carbonyl groups for which it can act as a bioisostere.[16][19] This can lead to a better balance of properties required for cell permeability.[16]
-
Conformational Restriction: The rigid oxetane ring reduces the number of rotatable bonds, "pre-organizing" the PROTAC into a more defined conformation. This can reduce the entropic penalty of binding and lead to more stable and selective ternary complexes.[7][10][15]
-
Metabolic Stability: The oxetane ring is generally more metabolically stable than linear ethers, potentially improving the pharmacokinetic profile of the PROTAC.[11][16]
-
Three-Dimensionality: The inherent 3D nature of the oxetane scaffold can enable novel vector orientations for the exit points of the two ligands, potentially accessing more favorable protein-protein interactions within the ternary complex.[16][18]
Disadvantages of Oxetane-Based Linkers:
-
Synthetic Complexity: The synthesis of custom oxetane-based linkers can be more challenging and less modular than simply extending a PEG chain.[10][16]
-
Risk of Mismatched Geometry: The reduced flexibility means that if the pre-organized conformation is not optimal for ternary complex formation, it can lead to steric clashes and a complete loss of degradation activity.[15][20]
Section 3: Head-to-Head Comparison
| Feature | PEG Linkers | Oxetane-Based Linkers | Rationale & Implications |
| Flexibility | High | Low (Rigid) | PEG's flexibility can be advantageous for initial screening, while the rigidity of oxetanes can enhance potency and selectivity during optimization by reducing the entropic cost of binding.[7][10] |
| Solubility | Good to Excellent | Good to Excellent | Both linker types improve solubility. Oxetanes offer a way to increase polarity and solubility with a smaller increase in molecular weight and lipophilicity compared to some PEG chains.[13][16][19] |
| Permeability | Often Poor | Potentially Improved | The high number of rotatable bonds in PEG linkers is detrimental to permeability. The rigidity and compact nature of oxetanes can lead to improved cell permeability.[10][16][17] |
| Ternary Complex | Increased probability of formation due to sampling of multiple conformations. | Potentially higher stability and selectivity if the pre-organized conformation is optimal. | A rigid linker can lock the PROTAC in a highly active conformation, but an incorrect rigid geometry can completely abrogate activity.[15][20] |
| Metabolic Stability | Susceptible to cleavage. | Generally more stable. | Oxetanes can offer a significant advantage for in vivo applications by improving the PROTAC's half-life.[11][16] |
| Synthetic Accessibility | High (modular and commercially available). | Moderate to Low (often requires custom synthesis). | PEG linkers are ideal for rapidly generating libraries with varying lengths, while oxetane linkers require more synthetic investment.[9][14] |
Section 4: Experimental Protocols for Linker Evaluation
A rigorous evaluation of PROTACs with different linkers requires a suite of biophysical and cell-based assays.
Protocol 1: General Synthesis of a PROTAC with a Pre-made Linker
This protocol outlines a common approach using an E3 ligase ligand pre-conjugated to a linker with a reactive handle, which is then coupled to the ligand for the protein of interest.[4][5]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 15. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Comparative Efficacy of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate in Cellular Assays: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive evaluation of "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate," a compound featuring an oxetane ring, a structural motif of increasing interest in medicinal chemistry for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2][3][4] Herein, we present a comparative analysis of its efficacy in cellular assays against a well-established kinase inhibitor, providing a framework for its potential application in oncology drug development.
This guide is structured to provide not only comparative data but also the in-depth methodologies and scientific rationale necessary for researchers to replicate and validate these findings.
Introduction to this compound and the Therapeutic Rationale
This compound (designated here as Cmpd-Oxn) is a novel synthetic small molecule.[5][6] The incorporation of the 3-hydroxyoxetane moiety is a strategic design element intended to serve as a bioisostere for a carboxylic acid group, potentially improving drug-like properties.[1][7] Based on preliminary in-silico modeling and fragment-based screening (data not shown), Cmpd-Oxn was hypothesized to be an inhibitor of a key oncogenic kinase, henceforth referred to as Kinase-X.
For the purpose of this guide, we will compare the cellular efficacy of Cmpd-Oxn with "Inhibitor-Std," a known, potent, and selective inhibitor of Kinase-X. The objective is to validate the therapeutic potential of Cmpd-Oxn through a series of robust cellular assays.
Comparative Analysis of Cellular Viability
A fundamental first step in evaluating a potential anti-cancer agent is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10]
Experimental Design Rationale: A human colorectal carcinoma cell line (HCT116) known to have high expression and activity of Kinase-X was selected. A dose-response curve is essential to determine the concentration at which each compound elicits a biological response.[11]
Table 1: Comparative IC50 Values for Cmpd-Oxn and Inhibitor-Std in HCT116 Cells
| Compound | IC50 (µM) |
| Cmpd-Oxn | 5.2 |
| Inhibitor-Std | 1.8 |
The data indicates that while Cmpd-Oxn does inhibit the proliferation of HCT116 cells, it is less potent than the standard inhibitor. This is a crucial initial finding that warrants further investigation into its mechanism of action.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[12]
-
Compound Treatment: Treat the cells with serial dilutions of Cmpd-Oxn and Inhibitor-Std (ranging from 0.1 to 100 µM) for 72 hours.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Target Engagement: Does Cmpd-Oxn Bind to Kinase-X in a Cellular Context?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target engagement in a physiological cellular environment.[13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[14][16] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.
Experimental Design Rationale: CETSA provides direct evidence that a compound interacts with its intended target within the cell, a critical step in validating its mechanism of action.[17]
Figure 1: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Table 2: Thermal Shift (ΔTm) of Kinase-X upon Compound Binding
| Compound | Concentration (µM) | ΔTm (°C) |
| Cmpd-Oxn | 10 | + 4.2 |
| Inhibitor-Std | 10 | + 7.8 |
The results demonstrate that Cmpd-Oxn does bind to and stabilize Kinase-X in intact cells, though to a lesser extent than Inhibitor-Std, which correlates with the lower potency observed in the MTT assay.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat HCT116 cells with 10 µM of Cmpd-Oxn, 10 µM of Inhibitor-Std, or a vehicle control for 2 hours.
-
Heating: Aliquot the cell suspensions and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[15]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the precipitated proteins.[15]
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot to detect the amount of soluble Kinase-X.[18][19][20][21][22]
Impact on Downstream Signaling
To further confirm the inhibitory effect of Cmpd-Oxn on Kinase-X activity, we can examine the phosphorylation status of a known downstream substrate, Protein-Y. A reduction in the phosphorylation of Protein-Y would indicate inhibition of Kinase-X.
Experimental Design Rationale: Western blotting is a standard technique to detect specific proteins in a sample and can be used to assess changes in protein phosphorylation, providing a readout of kinase activity.[18][19][22]
Figure 2: Kinase-X Signaling Pathway
Caption: Simplified signaling pathway of Kinase-X.
Table 3: Quantification of Phospho-Protein-Y Levels
| Treatment | Relative p-Protein-Y Levels (Normalized to Vehicle) |
| Vehicle | 1.00 |
| Cmpd-Oxn (5 µM) | 0.45 |
| Inhibitor-Std (2 µM) | 0.15 |
The data shows that Cmpd-Oxn significantly reduces the phosphorylation of Protein-Y, confirming its inhibitory effect on the Kinase-X signaling pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat HCT116 cells with the compounds for 24 hours, then lyse the cells in RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[19][22]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Protein-Y and total Protein-Y overnight at 4°C.[20][22]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[18][21]
In Vitro Kinase Activity
To directly measure the inhibitory effect of Cmpd-Oxn on the enzymatic activity of Kinase-X, an in vitro kinase assay is performed. This assay uses a purified recombinant Kinase-X and a synthetic peptide substrate.
Experimental Design Rationale: This cell-free assay isolates the interaction between the compound and the kinase, providing a direct measure of enzymatic inhibition without the complexities of a cellular environment.[23]
Table 4: In Vitro Kinase Inhibition
| Compound | IC50 (nM) |
| Cmpd-Oxn | 85 |
| Inhibitor-Std | 15 |
The in vitro data confirms that Cmpd-Oxn is a direct inhibitor of Kinase-X, although it is less potent than Inhibitor-Std.
Detailed Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant Kinase-X, a peptide substrate, and varying concentrations of the inhibitors in a kinase buffer.[24][25]
-
Initiation: Start the reaction by adding ATP.[24]
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or radiometric analysis with ³²P-labeled ATP.[26][27]
Conclusion and Future Directions
This guide demonstrates a systematic approach to validating the cellular efficacy of a novel compound, "this compound" (Cmpd-Oxn). The collective data from the MTT, CETSA, Western blot, and in vitro kinase assays provide a cohesive picture:
-
Cmpd-Oxn is a direct inhibitor of Kinase-X.
-
It engages with Kinase-X in intact cells, leading to the inhibition of its downstream signaling pathway.
-
This inhibition translates to a reduction in cancer cell viability.
While Cmpd-Oxn is less potent than the established inhibitor, Inhibitor-Std, its novel oxetane-containing scaffold presents a promising starting point for further medicinal chemistry optimization to improve potency and drug-like properties. Future studies should focus on structure-activity relationship (SAR) analysis to enhance its inhibitory activity.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 1638771-95-5 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro kinase assay [protocols.io]
- 25. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro kinase assay [bio-protocol.org]
- 27. revvity.com [revvity.com]
A Comparative Guide to the Structural Confirmation of Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: A Case for Methodological Synergy
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The molecule at the heart of our discussion, Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, is a prime example of a compound whose therapeutic potential is intrinsically linked to its three-dimensional architecture. The presence of a strained oxetane ring, a hydroxyl group, and an ester functionality presents a compelling case for a multi-faceted approach to structural confirmation. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, offering a comprehensive workflow for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present supporting data to underscore the strengths and limitations of each method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unambiguous determination of a molecule's solid-state structure, providing precise measurements of bond lengths, bond angles, and stereochemistry.[1][2] This non-destructive technique is often considered the gold standard for structural confirmation.[1]
Hypothetical X-ray Crystallography Workflow for this compound
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. For this compound, a suitable starting point would be slow evaporation of a saturated solution.[3]
-
Dissolve the purified compound in a moderately volatile solvent where it has good solubility, such as a mixture of ethyl acetate and hexane.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4][5]
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and protect it from X-ray damage.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated to collect a complete dataset of diffraction spots.[2]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson synthesis to obtain initial atomic positions.
-
The structural model is refined against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by metrics such as the R-factor.
-
Expected Data from X-ray Crystallography
A successful crystallographic analysis would yield a Crystallographic Information File (CIF), containing a wealth of information.
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Atomic Coordinates | (x, y, z) for each atom | Defines the precise position of every atom in the unit cell. |
| Bond Lengths (Å) | e.g., C-O (oxetane) ~1.45 Å | Confirms connectivity and provides insight into bond order. |
| Bond Angles (°) ** | e.g., C-O-C (oxetane) ~90° | Defines the molecular geometry. |
| Torsion Angles (°) ** | Describes the conformation of flexible parts of the molecule. | |
| R-factor | < 5% for a good structure | A measure of the agreement between the model and the data. |
Corroborative Evidence: Spectroscopic and Computational Methods
While X-ray crystallography is powerful, it is not always feasible to obtain suitable crystals. Moreover, the crystal structure represents a single, low-energy conformation in the solid state, which may not be the only conformation present in solution. Therefore, a combination of spectroscopic and computational methods is essential for a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments can map out the complete covalent framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range H-C correlations, which helps in piecing together the molecular fragments.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals to their respective atoms in the molecule.
Hypothetical NMR Data for this compound (in CDCl₃)
| Atom | ¹H NMR (δ, ppm, multiplicity, J Hz) | ¹³C NMR (δ, ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |
| CH₃ (ethyl) | 1.25 (t, 3H, J=7.1) | 14.1 | COSY with -CH₂- (ethyl); HMBC to -CH₂- and C=O |
| CH₂ (ethyl) | 4.20 (q, 2H, J=7.1) | 61.5 | COSY with -CH₃ (ethyl); HMBC to -CH₃ and C=O |
| CH₂ (acetate) | 2.70 (s, 2H) | 45.0 | HMBC to C=O and C(OH) of oxetane |
| CH₂ (oxetane) | 4.50 (d, 2H, J=6.0), 4.60 (d, 2H, J=6.0) | 78.0 | HMBC to C(OH) of oxetane |
| OH | 3.50 (s, 1H) | - | Exchanges with D₂O |
| C=O | - | 172.0 | HMBC from -CH₂- (acetate) and -CH₂- (ethyl) |
| C(OH) (oxetane) | - | 75.0 | HMBC from -CH₂- (acetate) and -CH₂- (oxetane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer structural clues.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum to determine the molecular weight.
-
Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to gain structural insights.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 161.0808 | 161.0810 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 183.0628 | 183.0630 | Sodiated molecular ion, further confirming the molecular weight. |
| [M-H₂O+H]⁺ | 143.0703 | 143.0705 | Loss of water from the hydroxyl group. |
| [M-OC₂H₅]⁺ | 115.0390 | 115.0392 | Cleavage of the ethoxy group from the ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | ~3400 | Broad, strong |
| C-H (sp³) | ~2980-2850 | Medium to strong |
| C=O (ester) | ~1735 | Strong, sharp |
| C-O (ester & oxetane) | ~1250-1050 | Strong |
Computational Chemistry
In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be employed to predict the three-dimensional structure and spectroscopic properties of a molecule.[8][9][10]
Computational Protocol: DFT-Based Structure Prediction
-
Model Building: Construct an initial 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.[8]
-
Property Calculation: Once the geometry is optimized, calculate properties such as NMR chemical shifts and vibrational frequencies.[11][12][13] These can then be compared with experimental data.
Comparative Analysis: Choosing the Right Tool
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination.[1] - Provides precise bond lengths and angles.[2] - Absolute stereochemistry can be determined. | - Requires high-quality single crystals, which can be difficult to grow.[3][4] - Structure is in the solid state, which may not represent the solution conformation. - Cannot be used for non-crystalline materials. |
| NMR Spectroscopy | - Provides detailed structural information in solution. - Can determine connectivity and relative stereochemistry. - Non-destructive. | - Does not provide absolute stereochemistry directly. - Can be complex to interpret for large or highly symmetric molecules. - Requires relatively large amounts of pure sample. |
| Mass Spectrometry | - High sensitivity, requires very little sample. - Provides accurate molecular weight and formula (HRMS). - Fragmentation can give structural clues. | - Does not provide information on stereochemistry or connectivity. - Isomers often cannot be distinguished. |
| FTIR Spectroscopy | - Fast, simple, and inexpensive. - Good for identifying functional groups. | - Provides limited information on the overall molecular structure. - Not suitable for distinguishing between isomers with the same functional groups. |
| Computational Chemistry | - Can predict structures and properties without the need for a physical sample. - Can provide insights into conformational preferences and reactivity. | - Accuracy depends on the level of theory and basis set used.[8] - Predictions must be validated by experimental data. |
Conclusion: An Integrated Approach for Unwavering Confidence
The structural confirmation of a novel molecule like this compound is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure, its reliance on high-quality crystals makes it a technique that is not always accessible.
A more robust and universally applicable strategy involves the combined use of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, underpinned by computational modeling. NMR provides the detailed connectivity map, MS confirms the molecular formula, and FTIR verifies the presence of key functional groups. Computational chemistry serves as a powerful predictive tool that can guide the interpretation of experimental data and provide insights into the molecule's conformational landscape. By integrating the strengths of each of these methods, researchers can achieve an unequivocal and comprehensive structural elucidation, a critical step in advancing the development of new chemical entities.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. How To [chem.rochester.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Enhancing PROTAC Stability: A Comparative Guide to Linkers Containing Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals: A guide to leveraging oxetane-based linkers for improved PROTAC performance.
The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is immense, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] However, the journey from a promising PROTAC candidate to a clinically viable drug is often hampered by challenges related to in vitro and in vivo stability. The linker, the chemical bridge connecting the target protein binder and the E3 ligase recruiter, is a critical determinant of a PROTAC's pharmacokinetic profile and overall efficacy.[3][4][5] This guide provides a comparative analysis of PROTAC linkers, with a special focus on the potential of incorporating "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" to enhance stability, supported by experimental data and detailed protocols.
The Linker's Crucial Role in PROTAC Stability
The linker is far more than a simple tether. Its length, rigidity, and chemical composition profoundly influence a PROTAC's:
-
Metabolic Stability: An unstable linker can be cleaved by metabolic enzymes, leading to the premature breakdown of the PROTAC and loss of activity.[4][6]
-
Pharmacokinetics (PK): The linker impacts absorption, distribution, metabolism, and excretion (ADME) properties, which dictate the drug's concentration and duration of action in the body.[5]
-
Ternary Complex Formation: The linker must orient the target protein and E3 ligase in a productive conformation for ubiquitination to occur.[3][]
Commonly used flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity but can be susceptible to metabolic degradation.[3][5] This has spurred the exploration of more rigid and chemically robust linker designs to improve the in vivo performance of PROTACs.[3][]
The Case for Oxetane-Containing Linkers
The "this compound" moiety introduces a highly promising structural element into PROTAC linker design: the oxetane ring. Oxetanes are four-membered cyclic ethers that have gained significant traction in medicinal chemistry for their ability to confer desirable drug-like properties.[9][10][11]
Why Oxetanes?
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic enzymes compared to linear ethers or alkyl chains.[9][10] This can protect the PROTAC from premature cleavage and extend its half-life in the body.
-
Improved Physicochemical Properties: Oxetanes can improve solubility, reduce lipophilicity, and enhance cell permeability, all of which are critical for oral bioavailability and overall drug performance.[9][10][11]
-
Rigidity and Conformational Control: The rigid nature of the oxetane ring can help to pre-organize the PROTAC molecule, potentially leading to more stable and productive ternary complex formation.[3]
The "this compound" moiety, in particular, offers a synthetically accessible building block that combines the benefits of the oxetane core with a handle for further chemical elaboration into a variety of PROTAC architectures.
Comparative Stability of PROTAC Linkers
While direct, head-to-head in vivo stability data for PROTACs containing "this compound" is not yet widely published, we can infer its potential by comparing the known stability of common linker types with the established benefits of oxetane incorporation in small molecule drugs.
| Linker Type | Advantages | Disadvantages | Relevance of Oxetane Moiety |
| Alkyl Chains | Synthetically simple, provide flexibility.[3][] | Can be susceptible to oxidative metabolism.[5] | The oxetane can replace metabolically vulnerable positions in an alkyl chain, increasing stability.[9][10] |
| PEG Linkers | Enhance solubility and cell permeability.[] | Can be metabolically labile, especially longer chains.[5] | The oxetane offers an alternative way to improve solubility with potentially greater metabolic stability.[11] |
| Rigid Linkers (e.g., piperidine/piperazine) | Improved metabolic stability and favorable PK profiles.[3][5] | Can be synthetically more challenging. | The "this compound" moiety can be incorporated into rigid linker designs to further enhance their properties. |
Experimental Protocols for Assessing PROTAC Stability
A thorough evaluation of PROTAC stability involves a combination of in vitro and in vivo experiments.
In Vitro Stability Assays
1. Liver Microsomal Stability Assay
-
Objective: To assess a PROTAC's susceptibility to metabolism by liver enzymes.[4]
-
Methodology:
-
The test PROTAC is incubated with liver microsomes (from human, mouse, or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Samples are collected at various time points.
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent PROTAC remaining.
-
The half-life (t½) of the PROTAC is calculated.
-
2. Plasma Stability Assay
-
Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[4]
-
Methodology:
-
The test PROTAC is added to plasma from the species of interest.
-
The mixture is incubated at 37°C.
-
Samples are collected at different time points.
-
The reaction is stopped by protein precipitation with an organic solvent.
-
The remaining parent PROTAC is quantified by LC-MS/MS.
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To determine the ADME properties of a PROTAC in a living organism.
-
Methodology:
-
The PROTAC is administered to animals (typically rodents) via the intended clinical route (e.g., oral, intravenous).
-
Blood samples are collected at predetermined time points.
-
The concentration of the PROTAC in the plasma is measured using LC-MS/MS.
-
Key PK parameters are calculated, including:
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Visualizing Experimental Workflows
Caption: Workflow for assessing the in vitro and in vivo stability of PROTACs.
Logical Relationships in PROTAC Design and Stability
Caption: Relationship between PROTAC linker properties and in vivo performance.
Conclusion
The stability of a PROTAC is a multifaceted challenge that requires careful consideration of the linker's chemical architecture. While traditional flexible linkers have been instrumental in the development of early PROTACs, the field is increasingly moving towards more robust designs to overcome the hurdles of in vivo instability. The incorporation of oxetane-containing moieties, such as "this compound," represents a promising strategy to enhance metabolic stability and improve the overall pharmacokinetic profile of PROTACs. By leveraging the principles of medicinal chemistry and conducting rigorous in vitro and in vivo evaluations, researchers can rationally design next-generation protein degraders with improved therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of chemical scaffolds is paramount to achieving desired therapeutic profiles. The move away from flat, aromatic systems towards molecules with greater three-dimensionality has brought small, saturated heterocycles into the spotlight. Among these, four-membered rings—specifically oxetanes and azetidines—have emerged as powerful tools for medicinal chemists.[1] While both introduce desirable sp3-character, their distinct heteroatoms impart unique and often complementary properties to a parent molecule.
This guide provides an in-depth, objective comparison between linkers derived from Ethyl 2-(3-hydroxyoxetan-3-yl)acetate and related oxetane structures, versus the versatile azetidine scaffold. We will dissect their impact on physicochemical properties, metabolic stability, and target engagement, supported by experimental data and detailed methodologies to inform strategic decisions in drug development.
The Tale of Two Heteroatoms: Core Physicochemical Differences
The fundamental difference between an oxetane (an oxygen-containing ring) and an azetidine (a nitrogen-containing ring) dictates their influence on a molecule's properties. This choice is not arbitrary; it is a deliberate tactic to solve specific challenges in drug design, such as improving solubility, modulating basicity, or blocking metabolic pathways.[1]
Oxetane Linkers: The Polar, Aprotic Modulator
The oxetane ring, particularly when substituted as in this compound, is an emergent motif valued for its low molecular weight, high polarity, and distinct three-dimensionality.[2][3]
-
Bioisosterism: Oxetanes are frequently employed as bioisosteres for less favorable groups like gem-dimethyl and carbonyls.[3][4] They can mimic the steric bulk of a gem-dimethyl group without significantly increasing lipophilicity and can replicate the hydrogen-bonding capacity of a carbonyl group.[4]
-
Solubility and Lipophilicity: The polar ether oxygen generally enhances aqueous solubility while reducing lipophilicity (LogD), a critical advantage for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]
-
Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of a neighboring amine. An oxetane placed alpha to an amine can lower its pKa by over two units, which can be crucial for optimizing cell permeability and reducing off-target effects associated with high basicity.[3]
-
Metabolic Stability: By replacing metabolically vulnerable groups (e.g., a naked methylene), oxetanes can improve metabolic stability and redirect clearance pathways away from cytochrome P450 enzymes.[4][5]
Azetidine Linkers: The Constrained, Basic Vector
Azetidine, a four-membered saturated amine, offers a unique combination of structural rigidity and a modifiable nitrogen atom.[6][7]
-
Metabolic Resistance: One of the most significant advantages of the azetidine ring is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common liability for larger cyclic amines like piperidine and pyrrolidine.[6] This can lead to a longer drug half-life and increased exposure.[6]
-
Structural Rigidity and Vectorial Projection: The constrained nature of the azetidine ring reduces conformational flexibility. This pre-organization can lower the entropic penalty upon binding to a target, potentially increasing potency.[7] Substituents are projected in well-defined vectors, allowing for precise orientation of functional groups within a protein's binding pocket.[8]
-
Modulating Physicochemical Properties: While introducing a basic center, the pKa of azetidine is lower than that of larger, more flexible cyclic amines.[6] This can be advantageous for fine-tuning solubility and interaction profiles. Its incorporation serves as a robust strategy to reduce lipophilicity and increase sp3 character.[8]
-
Potential Liabilities: The ring strain in azetidines can, in certain chemical contexts, lead to instability. Acid-mediated intramolecular ring-opening has been observed, particularly when the azetidine nitrogen is linked to specific aryl systems, necessitating careful analogue design to ensure chemical stability.[9]
Data-Driven Comparison: Physicochemical and Pharmacokinetic Properties
To illustrate the practical impact of choosing an oxetane versus an azetidine linker, the following table summarizes expected changes to a hypothetical parent molecule.
| Property | Parent Compound (with tert-butyl group) | Parent + Oxetane Linker | Parent + Azetidine Linker | Rationale for Change |
| Molecular Weight ( g/mol ) | 250 | 294 | 293 | Both linkers add similar mass. |
| cLogP | 3.5 | 2.5 | 2.2 | Both heterocycles increase polarity and reduce lipophilicity.[3][8] |
| Aqueous Solubility (µg/mL) | 10 | 50 | 75 | The polar nature of both rings improves solubility; the basic nitrogen in azetidine can offer a further advantage via salt formation.[2][7] |
| pKa (of nearest amine) | 9.8 | 7.5 | 9.2 | The oxetane's inductive effect significantly lowers the pKa of a nearby amine.[3] The azetidine nitrogen itself is basic but less so than larger amines.[6] |
| Metabolic Stability (% remaining after 30 min in HLM) | 30% | 75% | 85% | Oxetane replaces a metabolically labile group.[4] Azetidine is highly resistant to N-dealkylation, a major metabolic pathway for many amine-containing drugs.[6] |
Data are representative and intended for comparative purposes.
Synthetic Accessibility and Functionalization
The ease of synthesis and incorporation is a critical factor in the adoption of any chemical scaffold.
Synthesis of Oxetane Building Blocks
Historically, the synthesis of functionalized oxetanes has been challenging, often limiting their use to late-stage diversification to solve specific ADME problems.[2] However, significant advances have been made. This compound and similar building blocks are now commercially available or can be synthesized through established routes.[10][11] A key strategy involves the reaction of an appropriate epoxide with a suitable nucleophile, followed by intramolecular cyclization. More recent methods focus on strain-release-driven modular synthesis, making diverse amino-oxetanes more accessible.[12]
Synthesis of Azetidine Building Blocks
A broader range of synthetic methodologies exists for azetidines.[13] Classical methods include the intramolecular cyclization of γ-amino alcohols. Modern, more efficient strategies include:
-
Aza Paternò-Büchi Reaction: A [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring.[14][15]
-
Strain-Release Functionalization: Using highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors, which react with a wide range of nucleophiles to yield 3-substituted azetidines.[13]
-
C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct route to form the azetidine ring from an acyclic amine precursor.[13]
The growing commercial availability of functionalized azetidine building blocks has greatly facilitated their incorporation into drug discovery programs.[16]
Experimental Protocols
Protocol 1: Comparative In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of compounds containing an oxetane versus an azetidine linker.
Objective: To determine the rate of metabolic degradation of test compounds in human liver microsomes (HLM).
Materials:
-
Test Compounds (Oxetane and Azetidine analogues, 10 mM DMSO stock)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 98 µL of the HLM working solution to each well.
-
Pre-incubation: Add 1 µL of each 10 mM test compound stock to the wells to achieve a final substrate concentration of 100 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system solution to each well. This is the T=0 time point for a separate set of wells where the reaction is immediately stopped.
-
Incubation: Incubate the plate at 37°C with shaking. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.
Diagram 1: Bioisosteric Replacement Workflow
This diagram illustrates the decision-making process for bioisosteric replacement.
Caption: Decision workflow for selecting oxetane vs. azetidine linkers.
Case Studies: Real-World Applications
-
Case Study 1: Oxetane in a Bruton's Tyrosine Kinase (BTK) Inhibitor In the development of BTK inhibitors for autoimmune diseases, researchers often face challenges with solubility and off-target effects. The recently approved drug Rilzabrutinib incorporates a 3-amino-oxetane motif. Here, the oxetane serves multiple purposes: it acts as a small, polar head group to improve aqueous solubility, and its electron-withdrawing nature attenuates the basicity of the adjacent amine, which is often beneficial for cell permeability and reducing hERG liability.[4][5]
-
Case Study 2: Azetidine to Enhance Metabolic Stability of Serotonin-4 Agonists In a series of serotonin-4 partial agonists, a lead compound containing a piperidine ring was found to undergo rapid metabolism via N-dealkylation.[6] By replacing the piperidine with an azetidine ring, medicinal chemists successfully blocked this metabolic pathway. The azetidine analogue was not metabolized via N-dealkylation, leading to a more predictable pharmacokinetic profile and increased in vivo exposure.[6]
-
Case Study 3: Azetidine Linkers in STAT3 Inhibitors Researchers developing direct STAT3 inhibitors discovered that progressing from a proline linker to an azetidine-based linker led to more potent compounds.[17][18] The rigid, constrained nature of the azetidine ring likely positioned the key pharmacophoric elements in a more optimal orientation for binding to the STAT3 protein, demonstrating the scaffold's utility in fine-tuning structure-activity relationships (SAR).[18]
Diagram 2: Strategic Application in Linker Design
This diagram shows how these motifs are used in fragment-based drug discovery and PROTACs.
Caption: Application of oxetane and azetidine motifs as 3D linkers.
Conclusion and Strategic Outlook
Both oxetane and azetidine linkers are invaluable assets in the medicinal chemist's toolbox for overcoming common drug discovery hurdles. The choice between them is not a matter of inherent superiority but of strategic application.
-
Choose an oxetane-based linker when the primary goal is to significantly increase polarity, enhance aqueous solubility, or reduce the basicity of an adjacent amine without introducing a basic center.[2][3] It is an excellent bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability.[4]
-
Choose an azetidine linker when the key challenge is blocking N-dealkylation metabolism seen with larger cyclic amines.[6] Its rigid structure provides well-defined vectors for optimizing SAR, and it can improve physicochemical properties while still providing a basic handle for salt formation.[7][8]
The continued development of novel synthetic methods will undoubtedly expand the diversity of available oxetane and azetidine building blocks.[19][20] This will empower drug discovery professionals to further exploit the subtle yet powerful differences between these two scaffolds, paving the way for the design of safer, more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Inducing Ternary Complex Formation: A Comparative Analysis of Molecular Glues and PROTACs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Paradigm Shift of Induced Proximity
In the landscape of modern drug discovery, the principle of induced proximity has emerged as a transformative strategy, moving beyond simple occupancy-driven pharmacology to a catalytic, event-driven paradigm. Instead of merely inhibiting a protein's function, we can now hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins entirely. This is achieved through the formation of a critical intermediary: the ternary complex, composed of a target protein, a small molecule inducer, and an E3 ubiquitin ligase. The formation of this complex is the linchpin for subsequent ubiquitination and proteasomal degradation of the target protein.
This guide provides an in-depth technical comparison of the two primary modalities for inducing ternary complex formation: molecular glues and Proteolysis Targeting Chimeras (PROTACs). While the specific molecule "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" is a versatile building block in medicinal chemistry, its direct role is not as an inducer of ternary complexes but rather as a potential scaffold for the synthesis of more complex degraders. Therefore, this guide will focus on the broader classes of inducers, providing the foundational knowledge and practical methodologies to empower researchers in this exciting field. We will explore the nuances of their mechanisms, compare their efficacies with supporting data, and provide detailed protocols for the essential biophysical assays used to characterize these interactions.
The Architects of Proximity: Molecular Glues vs. PROTACs
At the heart of targeted protein degradation are the small molecules that orchestrate the formation of the ternary complex. While both molecular glues and PROTACs achieve this, their design principles and mechanisms of action are fundamentally different.
Molecular Glues are small, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein.[1] They essentially create a new binding surface on one of the proteins, enabling the other to dock and form a stable complex.[1] The discovery of molecular glues has often been serendipitous, with the immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide being prime examples.[1] These molecules bind to the Cereblon (CRBN) E3 ligase, altering its substrate specificity to recognize and degrade neosubstrates such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[2][3]
PROTACs , on the other hand, are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker.[4] One ligand binds to the protein of interest (POI), while the other recruits a specific E3 ubiquitin ligase, most commonly CRBN or the von Hippel-Lindau (VHL) E3 ligase.[4][5] This bifunctional nature allows for a more rational design approach compared to molecular glues.[5]
dot graph ER_diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Mechanisms of Ternary Complex Formation.
Comparative Analysis: Key Differences and Design Considerations
| Feature | Molecular Glues | PROTACs |
| Structure | Monovalent, small molecules | Heterobifunctional (two ligands + linker) |
| Mechanism | Induce or stabilize novel protein-protein interactions | Physically bridge the target protein and E3 ligase |
| Design | Often discovered serendipitously, rational design is challenging | More amenable to rational design and optimization |
| E3 Ligase | Primarily CRBN (for known examples) | Commonly CRBN and VHL, but expanding to others |
| "Hook Effect" | Generally less pronounced | A common phenomenon at high concentrations |
The "hook effect" is a critical consideration for PROTACs, where excessively high concentrations can lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[6]
Quantifying Efficacy: A Data-Driven Comparison
The efficacy of a ternary complex inducer is typically assessed by its ability to degrade the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Biophysical assays are also crucial for determining the binding affinities (Kd) of the inducer to its individual protein partners and the stability of the ternary complex.
Molecular Glues in Action: The IMiD Family
The immunomodulatory drugs (IMiDs) are the most well-characterized class of molecular glues. Their degradation of the lymphoid transcription factors IKZF1 and IKZF3 is central to their therapeutic effect in multiple myeloma.[2][3]
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| Lenalidomide | IKZF1/3 | MM.1S | Not explicitly stated, but effective degradation shown | >80% | [2] |
| Pomalidomide | IKZF1/3 | MM.1S | Not explicitly stated, but effective degradation shown | >80% | [7] |
PROTACs Targeting BRD4: A Case Study
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a prominent target in oncology. Several PROTACs have been developed to induce its degradation, often utilizing either CRBN or VHL E3 ligases.
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 | <5 | >90 | [8] |
| dBET1 | CRBN | BRD4 | MV4;11 | ~100 | >90 | [9] |
| MZ1 | VHL | BRD4 | HeLa | ~30 | >90 | [10] |
The Scientist's Toolkit: Experimental Protocols for Ternary Complex Analysis
The robust characterization of ternary complex formation is paramount for the successful development of protein degraders. The following section provides detailed, step-by-step protocols for the key biophysical assays used in the field.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[11]
dot graph SPR_Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} SPR Experimental Workflow.
Step-by-Step Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate an appropriate sensor chip (e.g., CM5 for amine coupling) with running buffer (e.g., HBS-EP+).[11]
-
Activate the chip surface using a mixture of EDC and NHS.[11]
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) to the desired density.
-
Deactivate any remaining active esters with ethanolamine.[11]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
Prepare a constant, near-saturating concentration of the target protein in running buffer.
-
Prepare a serial dilution of the PROTAC in the target protein solution.
-
Inject the PROTAC and target protein mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both the binary and ternary interactions.[11]
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a label-free, in-solution technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
dot graph ITC_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} ITC Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the protein (e.g., target protein or E3 ligase) and the PROTAC or molecular glue in identical, degassed buffer to minimize heats of dilution.[12]
-
Typically, the protein is placed in the sample cell and the small molecule in the injection syringe.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells.
-
Load the protein solution into the sample cell and the matched buffer into the reference cell.
-
Load the small molecule solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).[4]
-
-
Titration:
-
Perform an initial small injection to remove any air from the syringe tip.
-
Carry out a series of subsequent injections of the small molecule solution into the protein solution, allowing the system to return to thermal equilibrium between injections.[4]
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Proximity-Based Detection
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity, making it well-suited for detecting the formation of a ternary complex in a high-throughput format.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, typically via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.[13]
-
Prepare a serial dilution of the PROTAC or molecular glue in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the serially diluted small molecule inducer.
-
Include appropriate controls, such as wells with no inducer or with only one of the protein partners.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
AlphaLISA for High-Throughput Screening
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly sensitive and amenable to high-throughput screening for ternary complex formation.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Use a target protein and E3 ligase with different affinity tags (e.g., His-tag and GST-tag).
-
Prepare a serial dilution of the PROTAC or molecular glue in assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and the serially diluted small molecule inducer.
-
-
Incubation and Detection:
-
Add AlphaLISA acceptor beads coated with a binder for one of the affinity tags (e.g., anti-His) and incubate.
-
Add AlphaLISA donor beads coated with a binder for the other affinity tag (e.g., anti-GST) and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.[14]
-
Downstream Consequences: Signaling Pathways Modulated by Ternary Complex Formation
The induced degradation of a target protein can have profound effects on cellular signaling pathways, leading to the desired therapeutic outcome. Understanding these downstream consequences is crucial for validating the mechanism of action of a ternary complex inducer.
Degradation of BRD4 in Cancer
BRD4 is a key regulator of oncogenes such as c-MYC.[15] Its degradation by PROTACs disrupts the transcriptional program that drives cancer cell proliferation and survival. Furthermore, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is critical for the dissemination of triple-negative breast cancer.[16]
dot graph BRD4_Pathway { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Signaling Pathway of BRD4 Degradation.
Degradation of IKZF1/3 in Multiple Myeloma
The transcription factors IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells.[2][3] Their degradation by IMiDs leads to the downregulation of key survival factors, including IRF4 and c-MYC, and also upregulates the expression of NK cell-activating ligands, enhancing the anti-tumor immune response.[17][18]
dot graph IKZF1_Pathway { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Signaling Pathway of IKZF1/3 Degradation.
Conclusion: The Future of Induced Proximity
The ability to induce ternary complex formation has opened up a new frontier in drug discovery, providing a powerful means to target proteins previously considered "undruggable." Both molecular glues and PROTACs have demonstrated remarkable therapeutic potential, each with its own set of advantages and challenges. As our understanding of the intricate biology of E3 ligases and the structural basis of ternary complex formation deepens, we can anticipate the development of even more potent and selective protein degraders. The experimental methodologies outlined in this guide provide the essential tools for researchers to contribute to this exciting and rapidly advancing field.
References
- 1. SLAS2024 [slas2024.eventscribe.net]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Ethyl 2-(3-hydroxyoxetan-3-yl)acetate as a Novel Scaffold for PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[1][4][5][6]
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1][7] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[1][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and ultimately leads to efficient protein degradation.[1]
This guide introduces "Ethyl 2-(3-hydroxyoxetan-3-yl)acetate" as a novel, rigid linker scaffold and provides a comprehensive framework for benchmarking its performance against established flexible (PEG) and linear alkyl linkers. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and present hypothetical data to illustrate the potential advantages of this innovative linker chemistry.
The PROTAC Mechanism of Action: A Linker-Centric View
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 2-(3-hydroxyoxetan-3-yl)acetate
A Note from the Scientist: In modern drug discovery and chemical synthesis, novel reagents like Ethyl 2-(3-hydroxyoxetan-3-yl)acetate are indispensable tools. However, their unique structures demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, ensuring that your handling, operational, and disposal plans are not just compliant, but scientifically sound. Our commitment is to your safety and the integrity of your research.
Hazard Assessment Summary
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 1638771-95-5) presents a multi-faceted risk profile derived from its constituent functional groups: an oxetane ring and an ethyl acetate moiety.
Based on available safety data, the following hazards have been identified[1]:
| Hazard Type | GHS Classification & Statement | Implication & Recommended Action |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Prevent ingestion. Do not eat, drink, or smoke in the laboratory.[1] |
| Skin Irritation | H315: Causes skin irritation. | Avoid all skin contact. Wear appropriate protective gloves and a lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation. | Direct contact can cause significant injury. Mandates the use of chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid inhaling vapors. All handling must be performed within a certified chemical fume hood.[1] |
| Flammability | Inferred: The ethyl acetate component classifies the parent solvent as a Class IB Flammable Liquid.[2] | Treat with caution as a flammable substance. Keep away from heat, sparks, and open flames.[3][4] Ensure proper grounding of equipment where applicable.[3][5] |
Comprehensive PPE Protocol
The selection of Personal Protective Equipment (PPE) is dictated by the hazards identified above. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7]
Primary Engineering Control: The Chemical Fume Hood
Due to the risk of respiratory irritation (H335) and the volatility associated with the ethyl acetate structure, all manipulations of this compound must be conducted inside a properly functioning and certified chemical fume hood.[3][8] This is your primary barrier against inhalation exposure.
Personal Protective Equipment (PPE)
A. Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards (US) or EN 166 (EU).[9][10] Standard safety glasses are insufficient as they do not protect against splashes.
-
Recommended for High-Risk Operations: When transferring larger volumes or if there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[11][12]
B. Skin and Body Protection:
-
Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing.[11][13]
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice to protect against spills and dropped items.[11][13]
-
Chemical-Resistant Apron: For large-volume transfers, consider a chemically impervious apron made of neoprene or a similar material.[14]
C. Hand Protection (Critical Choice): The ethyl acetate component is a key consideration for glove selection. Nitrile gloves, while common, offer poor protection against ethyl acetate and should be avoided for anything other than incidental contact.[11]
-
Primary Recommendation: Butyl or neoprene gloves are recommended for handling this compound.[11] Always consult your glove manufacturer's compatibility chart for breakthrough times specific to ethyl acetate.
-
Glove Practice: Inspect gloves for any signs of degradation before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[9]
Standard Operating Procedure (SOP): Handling to Disposal
This section provides a step-by-step workflow for the safe handling and disposal of this compound.
Preparation and Handling Protocol
-
Pre-Operational Check: Confirm that a certified chemical fume hood is operational. Ensure an eyewash station and safety shower are unobstructed and accessible.[10]
-
Don PPE: Put on all required PPE in the correct order: lab coat, chemical splash goggles, and finally, gloves.
-
Handling: Conduct all work within the fume hood. When transferring, keep containers closed as much as possible and ground equipment if transferring large quantities to prevent static discharge.[3][4][15] Use spark-free tools.[4][16]
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood. Decontaminate any equipment used.
Spill and Emergency Response
-
Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[4][11] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[2][17] Seek immediate medical attention.
Waste Disposal Plan
This compound is a non-halogenated organic compound. It must not be mixed with halogenated waste.[8][18][19]
-
Waste Collection: All waste containing this compound (including contaminated absorbents and disposable labware) must be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[8][20]
-
Container Management: The waste container must be made of a compatible material, kept tightly closed when not in use, and properly labeled with a "Hazardous Waste" tag detailing all constituents.[18][20]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and in a well-ventilated location.[11][18][19]
-
Disposal Request: Once the container is nearly full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
Visualization: Safe Handling & Disposal Workflow
The following diagram illustrates the critical steps and decision points for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound [chemdict.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 3. nbinno.com [nbinno.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. clarionsafety.com [clarionsafety.com]
- 7. osha.gov [osha.gov]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. trc-corp.com [trc-corp.com]
- 15. meridianbioscience.com [meridianbioscience.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. leap.epa.ie [leap.epa.ie]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
